Dpcpx
Descripción
CPX has been used in trials studying the treatment of Cystic Fibrosis.
Propiedades
IUPAC Name |
8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDFADSZUINTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144706 | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102146-07-6 | |
| Record name | DPCPX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-cyclopentyl-1,3-dipropylxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological properties of 8-Cyclopentyl-1,3-dipropylxanthine
An In-Depth Technical Guide to the Pharmacological Properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Introduction
8-Cyclopentyl-1,3-dipropylxanthine, commonly known as this compound, is a xanthine derivative renowned in the field of pharmacology as a potent and highly selective antagonist of the Adenosine A1 receptor (A1R).[1][2] Its high affinity and remarkable selectivity for the A1 subtype over other adenosine receptors make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the A1R signaling pathway.[3][4] This document provides a comprehensive overview of the core pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects through competitive antagonism at the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[5]
Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly activate certain potassium channels (leading to hyperpolarization) and inhibit N-, P-, and Q-type calcium channels.
This compound, as a competitive antagonist, binds to the A1 receptor at the same site as adenosine but does not activate it. By occupying the receptor, it prevents adenosine from binding and initiating the downstream inhibitory signaling, thereby blocking its effects.
Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The data presented below summarizes its binding affinity for different adenosine receptor subtypes.
Binding Affinity (Ki) Data
The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound shows a significantly higher affinity for the A1 receptor compared to other subtypes.
| Receptor Subtype | Species | Ki Value (nM) | Selectivity (Fold vs. A1) | Reference |
| A1 | Human | 3.9 | - | **** |
| A2A | Human | 130 | ~33 | |
| A2B | Human | 50 | ~13 | |
| A3 | Human | 4000 | ~1025 | |
| A1 | Rat | 0.45 - 0.46 | - | **** |
| A2 | Rat | 330 - 340 | ~733 - 755 |
Radioligand Binding (Kd) Data
When tritiated ([³H]this compound) is used as a radioligand, its high affinity allows for direct measurement of the equilibrium dissociation constant (Kd).
| Tissue/Cell Type | Species | Kd Value (pM) | Reference |
| Brain Membranes | Bovine | 50 - 190 | |
| Heart Membranes | Bovine | 50 - 190 | |
| Brain Membranes | Rat | 50 - 190 | |
| Fat Cells | Rat | 50 - 190 |
Signaling Pathway Visualization
The following diagram illustrates the canonical adenosine A1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Characterization of this compound involves a combination of binding and functional assays to determine its affinity, potency, and mechanism of action.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki value of this compound for the Adenosine A1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human or rat A1 receptor.
-
Radioligand: A high-affinity A1 receptor agonist, e.g., [³H]CHA (N⁶-cyclohexyladenosine) or [³H]CCPA.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine to reduce non-specific binding.
-
Scintillation Counter.
Methodology:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This cell-based functional assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
Objective: To confirm the antagonist activity of this compound and determine its functional potency (IC50).
Materials:
-
Whole cells expressing the A1 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
A1 Receptor Agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine) or Adenosine.
-
Test Compound: this compound at various concentrations.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
Methodology:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Incubate cells with a PDE inhibitor to prevent cAMP breakdown.
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Stimulation: Add a fixed concentration of an A1 agonist (to inhibit adenylyl cyclase) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). This creates a measurable window of cAMP inhibition that the antagonist can reverse.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 15-30 minutes).
-
Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC50 value from the resulting sigmoidal curve.
General Experimental Workflow
The diagram below outlines a typical workflow for characterizing a receptor antagonist like this compound.
Conclusion
8-Cyclopentyl-1,3-dipropylxanthine (this compound) is a cornerstone pharmacological tool characterized by its exceptional potency and selectivity as a competitive antagonist for the adenosine A1 receptor. Its well-defined mechanism of action, high affinity in the low- to sub-nanomolar range for the A1 receptor, and significant selectivity over other adenosine receptor subtypes have solidified its role in both in vitro and in vivo research. The detailed experimental protocols and established pharmacological profile of this compound enable its continued use to dissect the complex roles of adenosine signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Investigating the A1 Adenosine Receptor with DPCPX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the A1 adenosine receptor (A1AR) and the use of the selective antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), as a critical tool for its investigation. This document outlines the core signaling pathways of A1AR, presents quantitative data on this compound's pharmacological profile, and offers detailed experimental protocols for its use in research.
Introduction to the A1 Adenosine Receptor
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, particularly in the central nervous, cardiovascular, and renal systems. As a member of the P1 family of purinergic receptors, its endogenous ligand is adenosine. A1AR is predominantly coupled to inhibitory G proteins of the Gi/o family, and its activation typically leads to a decrease in cellular activity.[1][2]
This compound: A Potent and Selective A1AR Antagonist
This compound is a xanthine derivative that acts as a highly potent and selective competitive antagonist of the A1AR.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the A1AR.
Pharmacological Profile of this compound
The selectivity of this compound for the human A1AR over other adenosine receptor subtypes is a key attribute for its use in research.
| Receptor Subtype | Ki (nM) | Reference |
| Human A1 | 3.9 | |
| Human A2A | 130 | |
| Human A2B | 50 | |
| Human A3 | 4000 | |
| Table 1: Binding affinities (Ki) of this compound for human adenosine receptor subtypes. |
In functional assays, this compound effectively antagonizes A1AR-mediated inhibition of adenylyl cyclase. It has also been shown to exhibit inverse agonist activity in some systems, leading to an increase in forskolin-stimulated cAMP production.
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| Inverse Agonist Activity (cAMP production) | CHO (human A1AR) | EC50 | 1.52 | |
| Antagonist Activity vs. NECA (cAMP) | CHO-K1 (human A1AR) | pEC50 | 6.03 | |
| Radioligand Displacement ([3H]this compound) | CHO (human A1AR) | pIC50 | 9.3 | |
| Antagonist Activity vs. R-PIA (cAMP) | HEK293am | - | 1000 | |
| Table 2: Functional and binding assay data for this compound at the A1AR. |
A1 Adenosine Receptor Signaling Pathways
Activation of the A1AR by an agonist initiates a cascade of intracellular signaling events primarily through its interaction with Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.
Canonical Gαi-Mediated Pathway
The most well-characterized pathway involves the inhibition of adenylyl cyclase (AC) by the Gαi subunit. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Gβγ-Mediated Pathways
The Gβγ subunit dimer also plays a significant role in A1AR signaling by directly interacting with and modulating the activity of several ion channels and enzymes, including:
-
G protein-coupled inwardly rectifying potassium channels (GIRKs): Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, resulting in neuronal inhibition.
-
Voltage-gated Ca2+ channels (N- and P/Q-type): Inhibition of these channels reduces calcium influx, which in turn decreases neurotransmitter release from presynaptic terminals.
-
Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Non-canonical Signaling
Emerging evidence suggests that the A1AR can also couple to other G protein subtypes, such as Gs and Gq, in an agonist-dependent manner, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This highlights the complexity of A1AR signaling and the potential for biased agonism.
Figure 1: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for A1AR using [3H]this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A1AR using [3H]this compound.
Materials:
-
Cell membranes expressing A1AR (e.g., from CHO or HEK293 cells)
-
[3H]this compound (specific activity ~120 Ci/mmol)
-
Unlabeled this compound (for non-specific binding)
-
Test compound
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Plate shaker
-
Filtration manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing A1AR according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 100 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of [3H]this compound (at a final concentration near its Kd, e.g., 1 nM).
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of unlabeled this compound (at a final concentration of 10 µM), and 50 µL of [3H]this compound.
-
Competition: 100 µL of membrane suspension, 50 µL of test compound (at various concentrations), and 50 µL of [3H]this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the ability of this compound to antagonize the A1AR-mediated inhibition of cAMP production.
Materials:
-
Cells expressing A1AR (e.g., CHO or HEK293 cells)
-
This compound
-
A1AR agonist (e.g., Adenosine, NECA)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A1AR-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add the A1AR agonist (at its EC80 concentration) and forskolin (e.g., 1-10 µM) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP accumulation.
In Vivo Experimental Design
This compound is widely used in vivo to investigate the physiological roles of A1AR.
Administration and Dosage
This compound is typically dissolved in a vehicle such as saline containing a small percentage of DMSO or Tween 80 for intraperitoneal (i.p.) or intravenous (i.v.) administration. Effective doses in rodents can range from 0.09 µg/kg to 4 mg/kg, depending on the experimental model and route of administration.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Rat (Spinal Cord Injury) | Intradiaphragmatic (nanoconjugate) | 0.09 - 0.27 µg/kg | Recovery of diaphragm function | |
| Rat (Spinal Cord Injury) | Intravenous | 0.6 mg/kg (total) | Minimal recovery of diaphragm function | |
| Mouse (Behavioral Tests) | Intraperitoneal | 1 - 4 mg/kg | Antidepressant-like effects | |
| Rat (Cerebral Ischemia) | Intraperitoneal | 0.1 mg/kg/day | Ameliorated motor and memory deficits | |
| Table 3: Examples of in vivo dosages and effects of this compound. |
A Typical Experimental Workflow
Investigating the role of A1AR with this compound in vivo often follows a structured workflow.
Figure 2: A typical experimental workflow for in vivo studies.
Logical Relationship of this compound as a Selective A1AR Antagonist
The utility of this compound as a research tool is founded on its specific interaction with the A1AR, which allows for the targeted investigation of this receptor's function.
Figure 3: Logical relationship of this compound as an A1AR antagonist.
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of the A1 adenosine receptor. Its high potency and selectivity, combined with a wealth of published data, provide a solid foundation for designing and interpreting experiments aimed at understanding A1AR function in both health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of A1AR pharmacology and its potential as a therapeutic target.
References
DPCPX for Studying Synaptic Plasticity and Memory Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist of the adenosine A1 receptor (A1R). With Ki values in the low nanomolar range for A1R and significantly lower affinity for other adenosine receptor subtypes, this compound serves as a critical pharmacological tool for elucidating the role of adenosine signaling in neural function.[1][2] Endogenous adenosine, acting through the Gi/o-coupled A1 receptor, is a key modulator of neuronal excitability and synaptic transmission, primarily by inhibiting adenylyl cyclase, which leads to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[3][4] This pathway is fundamental to the molecular mechanisms underlying synaptic plasticity—the cellular correlate of learning and memory. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying synaptic plasticity and memory formation, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by competitively blocking the adenosine A1 receptor. Under basal conditions, there is a tonic level of endogenous adenosine in the extracellular space, which activates A1 receptors and thereby suppresses neuronal activity and neurotransmitter release. By antagonizing these receptors, this compound removes this inhibitory tone, leading to a cascade of downstream effects that ultimately enhance synaptic transmission and influence the induction of synaptic plasticity.
The primary signaling pathway modulated by this compound is the cAMP/PKA/CREB cascade. A1 receptor activation inhibits adenylyl cyclase, decreasing intracellular cAMP. This reduction in cAMP leads to lower PKA activity. PKA is a crucial kinase that phosphorylates numerous substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step for the transcription of genes necessary for long-lasting forms of synaptic plasticity and memory consolidation.[3] By blocking the A1 receptor, this compound disinhibits adenylyl cyclase, leading to increased cAMP, PKA activation, and subsequent CREB phosphorylation, thereby facilitating synaptic potentiation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of this compound on electrophysiological and behavioral outcomes.
Table 1: Electrophysiological Effects of this compound
| Preparation | This compound Concentration | Effect | Outcome Measure | Reference |
| Rat Hippocampal Slices | 100 nM | Prevented hypoxia-induced depression of synaptic transmission | fEPSP Slope | |
| Rat Hippocampal Slices | 150 nM / 500 nM | Significantly increased basal synaptic transmission | fEPSP | |
| Amygdala Slices (Mouse) | 100 nM | Increased basal synaptic transmission by ~30% | fEPSP | |
| Amygdala Slices (Mouse) | 100 nM | No effect on the magnitude of Long-Term Potentiation (LTP) | fEPSP |
Table 2: Behavioral Effects of this compound in Rodent Models
| Animal Model | This compound Dose & Route | Behavioral Test | Key Finding | Reference |
| Nontransgenic Mice | 1 mg/kg, IP (chronic, 60 days) | Morris Water Maze | Impaired long-term spatial memory (decreased platform frequency) | |
| Nontransgenic Mice | 1 mg/kg, IP (chronic, 60 days) | Open Field Test | Reduced exploratory behavior, suggesting an anxiolytic effect | |
| Male Albino Swiss Mice | 2 mg/kg & 4 mg/kg, IP | Forced Swim Test (FST) | Significantly shortened duration of immobility (antidepressant-like effect) | |
| Male Albino Swiss Mice | 2 mg/kg & 4 mg/kg, IP | Tail Suspension Test (TST) | Significantly shortened duration of immobility (antidepressant-like effect) | |
| APPswe/PS1dE9 Mice | 1 mg/kg, IP (chronic, 60 days) | Morris Water Maze | Did not improve memory deficits |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide protocols for key experiments cited in the study of this compound.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and the induction of LTP, with the application of this compound to assess its modulatory role.
Materials:
-
Slicing Solution (ice-cold, oxygenated with 95% O2 / 5% CO2): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
Recording aCSF (oxygenated with 95% O2 / 5% CO2, heated to 32-34°C): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.5 MgCl2, 2.5 CaCl2.
-
This compound stock solution (e.g., 10 mM in DMSO). Final concentration typically 100-500 nM.
-
Vibrating microtome (vibratome).
-
Interface or submerged recording chamber.
-
Glass microelectrodes (for stimulating and recording).
-
Amplifier, digitizer, and data acquisition software.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Isolate the hippocampi and cut 400 µm transverse slices using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 mL/min.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region.
-
Lower electrodes into the slice to a depth of approximately 100-150 µm.
-
-
Baseline Recording:
-
Deliver single biphasic constant-current pulses (e.g., 0.1 ms duration) every 30 seconds.
-
Adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application & LTP Induction:
-
To test the effect of this compound on basal transmission, switch the perfusion to aCSF containing the desired concentration of this compound and record for another 20-30 minutes.
-
To test its effect on LTP, apply this compound before and during the induction protocol.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to measure the potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the pre-HFS baseline period. LTP is quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS.
-
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (approx. 1.5 m diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (approx. 10 cm diameter), hidden 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
-
This compound solution for injection (e.g., dissolved in saline with 5% DMSO).
Procedure:
-
Acclimation: Handle mice for several days before the experiment to reduce stress.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, IP) or vehicle at a consistent time before each day's trials (e.g., 30-60 minutes prior). For chronic studies, administer daily for the specified duration.
-
Acquisition Phase (e.g., 4 days, 4 trials/day):
-
Place the mouse into the pool facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a set time (e.g., 60 or 90 seconds).
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Remove the mouse, dry it, and place it in a holding cage under a heat lamp during the inter-trial interval (e.g., 60 seconds).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the path of the mouse and analyze the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact platform location. This trial assesses spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform during acquisition), path length, swim speed, and performance in the probe trial (time in target quadrant, platform crossings).
Molecular Analysis: Western Blot for CREB Phosphorylation
This protocol is for assessing the phosphorylation state of CREB in brain tissue (e.g., hippocampus) following this compound administration.
Materials:
-
Rodent brain tissue (hippocampus).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total-CREB.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Tissue Collection and Lysis:
-
Following behavioral testing or other interventions, rapidly dissect the hippocampus on ice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pCREB, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensity using densitometry software.
-
Normalize the pCREB signal to the total CREB signal for each sample to determine the relative level of CREB phosphorylation.
-
Conclusion and Future Directions
This compound is an indispensable tool for dissecting the role of adenosine A1 receptor signaling in the complex processes of synaptic plasticity and memory formation. Its high selectivity allows for precise targeting of the A1R, enabling researchers to probe the downstream consequences of removing tonic adenosinergic inhibition. The data consistently show that blocking A1 receptors with this compound enhances basal synaptic transmission. However, its effects on memory are complex, with acute administration sometimes showing benefits while chronic administration can be detrimental, highlighting the critical homeostatic role of adenosine.
Future research should focus on the cell-type-specific roles of A1 receptors in different brain regions and their interplay with other neuromodulatory systems. The development of new tools, including optogenetic and chemogenetic approaches to control adenosine levels and receptor activity with greater temporal and spatial precision, will further refine our understanding. For drug development professionals, the nuanced effects of A1R modulation underscore the importance of considering dosing paradigms (acute vs. chronic) and the specific pathological context when targeting this system for therapeutic intervention in neurological and psychiatric disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Purinergic System in Epilepsy: An In-depth Guide to Exploratory Studies of DPCPX
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective antagonist of the adenosine A1 receptor, in the exploratory studies of epilepsy. Adenosine, acting through its A1 receptor, is a powerful endogenous anticonvulsant, and this compound has been an invaluable pharmacological tool to investigate the nuanced mechanisms of purinergic neuromodulation in seizure genesis and propagation. This document provides a comprehensive overview of key quantitative data from seminal studies, detailed experimental protocols, and elucidating visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound in preclinical models of epilepsy. These data highlight the proconvulsant effects of blocking adenosine A1 receptors, leading to increased seizure susceptibility and duration.
Table 1: Effects of this compound on Seizure Parameters in Immature Rats with Cortical Afterdischarges
| Age Group (days) | This compound Dose (mg/kg, i.p.) | Pre-drug Conditioning AD Duration (s) | Post-drug Conditioning AD Duration (s) | Pre-drug Testing AD Duration (s) | Post-drug Testing AD Duration (s) | Reference |
| 12 | 0.5 | 15.1 ± 2.6 | 146.7 ± 48.2 | 28.9 ± 8.4 | 1.9 ± 0.8 | [1][2] |
| 12 | 1 | 16.6 ± 2.8 | 175.9 ± 78.2 | 28.2 ± 5.0 | 5.6 ± 2.9 | [1][2] |
| 25 | 0.1 | 35.6 ± 6.5 | 107.8 ± 21.5 | 2.8 ± 1.2 | - | [1] |
| 25 | 0.5 | 77.1 ± 9.8 | 177.8 ± 24.9 | 3.0 ± 1.0 | - | |
| 25 | 1 | 13.2 ± 1.5 | 129.2 ± 65.2 | 5.3 ± 1.9 | - |
AD: Afterdischarge. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Spontaneous Epileptiform Activity in Hippocampal Slices
| Brain Region | This compound Concentration | Effect | Observation Period | Reference |
| Guinea Pig Hippocampal CA3 | 30 nM (minimum) | Induction of spontaneous epileptiform activity | Sustained for up to 3-5 hours post-washout | |
| Guinea Pig Hippocampal CA1 | 30-100 nM | Similar patterns of epileptiform activity in 4 out of 10 slices | - |
Table 3: Antagonism of Anticonvulsant Effects by this compound in a 3-Nitropropionic Acid (3-NPA) Seizure Model in Mice
| Anticonvulsant Drug | Effect of this compound Co-administration | Reference |
| Diazepam | Diminished anticonvulsive effects | |
| Phenobarbital | Diminished anticonvulsive effects | |
| Valproate | Diminished anticonvulsive effects | |
| Gabapentin | Diminished anticonvulsive effects |
Key Experimental Protocols
Understanding the methodologies employed in these exploratory studies is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in this guide.
In Vivo Model: Cortical Afterdischarges in Immature Rats
This model is used to study age-specific differences in seizure susceptibility and the effects of pharmacological agents.
-
Animal Model: Wistar rats aged 12 and 25 days.
-
Surgical Procedure:
-
Implantation of stimulation and recording electrodes epidurally over the sensorimotor cortex under appropriate anesthesia.
-
-
Experimental Design:
-
A "conditioning" epileptic afterdischarge (AD) is induced by electrical stimulation.
-
One minute after the end of the conditioning AD, a second "testing" AD is elicited by the same stimulation to assess postictal changes.
-
This compound is administered intraperitoneally (i.p.) at doses of 0.1, 0.5, and 1 mg/kg. The drug is dissolved in 50% dimethylsulfoxide (DMSO) or suspended with Tween 80 to create an aqueous suspension.
-
Paired stimulations are repeated 10 minutes after drug administration to evaluate its effects.
-
-
Data Acquisition and Analysis:
-
Electroencephalogram (EEG) recordings are used to measure the duration of the cortical afterdischarges.
-
Statistical analysis is performed to compare pre- and post-drug AD durations.
-
In Vitro Model: Epileptiform Activity in Guinea Pig Hippocampal Slices
This ex vivo preparation allows for the detailed study of neuronal excitability and synaptic transmission in a controlled environment.
-
Tissue Preparation:
-
Guinea pigs are anesthetized and decapitated.
-
The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).
-
Hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface or submerged chamber with continuous aCSF perfusion.
-
-
Electrophysiological Recordings:
-
Extracellular field potentials are recorded in the CA1 and CA3 regions of the hippocampus using glass microelectrodes.
-
Intracellular recordings from CA3 neurons are performed to measure membrane potential, input resistance, and action potential characteristics.
-
-
Pharmacological Manipulation:
-
This compound is bath-applied to the hippocampal slices at concentrations ranging from 30 to 100 nM.
-
Washout experiments are conducted by perfusing the slices with normal aCSF to assess the reversibility of the drug's effects.
-
-
Data Analysis:
-
Changes in spontaneous neuronal activity, such as the emergence of interictal-like epileptiform bursts, are monitored and analyzed.
-
Alterations in evoked field potentials and intracellularly recorded synaptic responses are quantified.
-
In Vivo Model: 3-Nitropropionic Acid (3-NPA)-Induced Seizures in Mice
This model investigates seizures induced by mitochondrial dysfunction.
-
Animal Model: Male Swiss mice.
-
Seizure Induction:
-
3-Nitropropionic acid (3-NPA), a mitochondrial toxin, is administered to induce seizures.
-
-
Pharmacological Intervention:
-
Anticonvulsant drugs (diazepam, phenobarbital, valproate, gabapentin) are administered to assess their protective effects against 3-NPA-induced seizures.
-
The selective A1 adenosine receptor antagonist, this compound, is co-administered with the anticonvulsants to determine its ability to reverse their protective effects.
-
-
Behavioral Assessment:
-
Animals are observed for the occurrence and severity of seizures.
-
The anticonvulsant efficacy is quantified by measuring the dose of the drug required to protect a certain percentage of animals from seizures (e.g., ED50).
-
-
Statistical Analysis:
-
Statistical methods are used to compare the anticonvulsant effects of the drugs in the presence and absence of this compound.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in epilepsy models.
Caption: Adenosine A1 Receptor Signaling Pathway in Neurons.
References
The Adenosine A1 Receptor Antagonist DPCPX: A Pharmacokinetic and Pharmacodynamic Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and highly selective antagonist of the adenosine A1 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.
Executive Summary
This compound is a xanthine derivative that has been instrumental in elucidating the physiological and pathophysiological roles of the adenosine A1 receptor. Its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes make it a valuable pharmacological tool. This guide summarizes key quantitative data on its binding affinity and functional potency, details common experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.
Pharmacodynamics: Receptor Binding and Functional Activity
The pharmacodynamic profile of this compound is characterized by its high-affinity binding to the adenosine A1 receptor, acting as a competitive antagonist. This section details the quantitative measures of its interaction with adenosine receptors across various species and tissues.
Binding Affinity
The binding affinity of this compound is most commonly expressed by the inhibition constant (Kᵢ) and the dissociation constant (Kᴅ). These values indicate the concentration of this compound required to occupy 50% of the A1 receptors in in vitro assays.
Table 1: this compound Binding Affinity (Kᵢ Values) for Adenosine Receptor Subtypes
| Species | Receptor Subtype | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Human | A₁ | - | 3.9 | [1][2][3][4] |
| Human | A₂ₐ | - | 130 | [1] |
| Human | A₂ₑ | - | 50 | |
| Human | A₃ | - | 4000 | |
| Rat | A₁ | Whole Brain Membranes | 0.46 | |
| Rat | A₁ | Fat Cells | 0.45 | |
| Rat | A₂ | Striatal Membranes | 340 | |
| Bovine | A₁ | Brain Membranes | - | |
| Bovine | A₁ | Heart Membranes | - |
Table 2: this compound Dissociation Constants (Kᴅ Values)
| Species | Tissue | Kᴅ (pM) | Reference |
| Bovine | Brain, Heart | 50-190 | |
| Rat | Brain, Fat Cells | 50-190 | |
| Bovine | Testicular Tissue | 260 |
Functional Antagonism
The functional antagonism of this compound is quantified by its pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Additionally, the half-maximal inhibitory concentration (IC₅₀) is a common measure of its potency in functional assays.
Table 3: Functional Potency of this compound (pA₂ and IC₅₀ Values)
| Assay Type | Agonist | Tissue/Cell Line | pA₂ | IC₅₀ (nM) | Reference |
| Adenylate Cyclase Inhibition | R-PIA | Rat Fat Cells | - | - | |
| Adenylate Cyclase Stimulation | NECA | Human Platelets | - | - | |
| Cell Viability | - | MCF-7 Cells | - | 870 |
Signaling Pathways
As an antagonist of the adenosine A1 receptor, this compound blocks the canonical Gi/o-protein coupled signaling cascade. Activation of the A1 receptor by endogenous adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound prevents this action.
Figure 1. Adenosine A1 Receptor Signaling Pathway and this compound Inhibition.
Pharmacokinetics
The in vivo disposition of this compound has been studied in rodents, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Distribution
This compound is permeable to the blood-brain barrier. Following intravenous administration in rats, [³H]this compound rapidly penetrates the brain, with approximately 0.8% of the injected dose per gram of brain tissue observed 5 minutes post-injection. Brain concentrations remain at a plateau for 5 to 15 minutes. The distribution within the brain is heterogeneous, with the highest concentrations found in the cerebellum and hippocampus and the lowest in the hypothalamus and brain stem.
Metabolism and Excretion
Detailed information on the metabolism and excretion of this compound is limited. As a xanthine derivative, it is presumed to undergo metabolism similar to other xanthines like caffeine and theophylline, which are primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2. When co-administered with certain antidepressants in mice, this compound did not significantly alter the serum and brain concentrations of imipramine and reboxetine. However, it did increase the brain concentration of escitalopram without affecting its serum levels, suggesting a potential pharmacokinetic interaction at the level of brain distribution.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the adenosine A1 receptor.
Objective: To determine the Kᵢ or Kᴅ of this compound for the adenosine A1 receptor using a competitive or saturation binding assay with a radiolabeled ligand (e.g., [³H]this compound).
Materials:
-
Cell membranes expressing the adenosine A1 receptor (e.g., from rat brain or transfected cell lines).
-
Radioligand: [³H]this compound.
-
Unlabeled this compound (for competition assays and determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
For saturation assays: Increasing concentrations of [³H]this compound.
-
For competition assays: A fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound.
-
For determination of non-specific binding: A high concentration of unlabeled this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation assays, determine Kᴅ and Bₘₐₓ by non-linear regression analysis of the specific binding data. For competition assays, determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.
Figure 2. Experimental Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This protocol is used to assess the functional antagonism of this compound at the adenosine A1 receptor by measuring its effect on adenylyl cyclase activity.
Objective: To determine the potency of this compound in antagonizing agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the adenosine A1 receptor (e.g., CHO cells).
-
Adenosine A1 receptor agonist (e.g., R-PIA).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of the A1 receptor agonist in the presence of forskolin.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ value. This can be used to calculate the pA₂ value.
Conclusion
This compound remains an indispensable tool in the study of adenosine A1 receptor pharmacology. Its high affinity and selectivity, coupled with its ability to cross the blood-brain barrier, have enabled significant advances in our understanding of the role of A1 receptors in various physiological processes, including neurotransmission, cardiovascular function, and renal physiology. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in this field. Further investigation into the detailed metabolic fate and potential pharmacokinetic interactions of this compound will continue to refine its utility as a pharmacological probe and a lead compound for therapeutic development.
References
The Solubility of DPCPX: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) in Dimethyl Sulfoxide (DMSO) and Other Organic Solvents.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of this compound, a potent and selective A1 adenosine receptor antagonist. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key biological and experimental pathways involving this compound.
Introduction to this compound
8-Cyclopentyl-1,3-dipropylxanthine, commonly known as this compound, is a xanthine derivative widely used in pharmacological research. It serves as a highly selective antagonist for the A1 adenosine receptor, exhibiting significantly higher affinity for the A1 subtype compared to A2A, A2B, and A3 receptors. This selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of the A1 adenosine receptor, which is implicated in various processes within the cardiovascular, central nervous, and renal systems. Given its lipophilic nature, understanding its solubility in common laboratory solvents is critical for the preparation of stock solutions and the design of in vitro and in vivo experiments.
Solubility of this compound in Organic Solvents
The solubility of this compound varies across different organic solvents. DMSO and ethanol are the most commonly used solvents for preparing stock solutions. The quantitative data from various sources are summarized below. It is often noted that gentle warming or sonication can aid in the dissolution of this compound, particularly at higher concentrations.[1][2] Researchers should also be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[3]
| Solvent | Molecular Weight ( g/mol ) | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 304.39 | ≥13.57[4] | ≥44.58[4] | |
| 304.39 | 1.52 | 5 | With gentle warming. | |
| 304.39 | 10 | 32.85 | Requires sonication. Hygroscopic DMSO can impact solubility. | |
| 304.39 | 31 | 101.84 | Use fresh, anhydrous DMSO. | |
| 304.39 | 3.04 | 9.99 | Sonication is recommended. | |
| 304.39 | >10 | >32.85 | ||
| Ethanol | 304.39 | ≥8.16 | ≥26.81 | |
| 304.39 | 3.04 | 10 | With gentle warming. | |
| 304.39 | 4 | 13.14 | ||
| Methanol | 304.4 | Soluble | - | Specific concentration not provided. |
| 0.1 M NaOH | 304.39 | 2 | 6.57 | |
| Water | 304.39 | Insoluble | Insoluble |
Note: Solubility values can exhibit batch-to-batch variations. The provided data is for guidance and should be confirmed for specific lots.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through several methods. The two most common approaches, particularly in drug discovery, are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-5 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: The plate is shaken or agitated at a controlled temperature (e.g., 25°C or 37°C) for a short incubation period (e.g., 1-2 hours).
-
Precipitate Detection/Separation: The amount of precipitate is measured. This can be done directly by detecting light scattering using nephelometry. Alternatively, the undissolved compound can be removed by filtration through a filter plate.
-
Quantification: The concentration of the dissolved this compound in the filtrate is quantified. This is typically done using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the results to a standard curve.
Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent over a longer period.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a flask or vial containing the solvent of interest (e.g., DMSO, ethanol, or an aqueous buffer). It is crucial to ensure undissolved solid remains present at the end of the experiment.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully removed and separated from the solid material, typically by centrifugation or filtration (e.g., using a syringe filter with a low-binding membrane like PTFE).
-
Dilution and Quantification: The clear, saturated solution is appropriately diluted. The concentration of this compound is then accurately measured using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve. The pH of the final solution should also be measured, especially for aqueous solvents.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by blocking the A1 adenosine receptor, a G-protein coupled receptor (GPCR). Understanding its mechanism of action and its application in experimental settings is crucial for its effective use.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is primarily coupled to the inhibitory G-protein, Gi/o. When an agonist like adenosine binds to the receptor, it activates the G-protein. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). As an antagonist, this compound binds to the A1 receptor but does not activate it, thereby preventing adenosine from binding and blocking this inhibitory signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
A common in vitro experiment to characterize the affinity of an antagonist like this compound is the competitive radioligand binding assay. This workflow outlines the key steps to determine the inhibition constant (Ki) of this compound for the A1 adenosine receptor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of DPCPX in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective A₁ adenosine receptor antagonist, in mice. This document outlines detailed protocols, quantitative data from relevant studies, and visual representations of signaling pathways and experimental workflows.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the A₁ adenosine receptor. It is a xanthine derivative that readily crosses the blood-brain barrier, making it suitable for in vivo studies targeting the central nervous system.[1] Its high selectivity for the A₁ receptor over other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃) ensures targeted pharmacological effects.[2] In vivo studies in mice have utilized this compound to explore its effects on depression, anxiety, memory, and cancer progression.[3][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Behavioral Tests
| Doses (mg/kg) | Administration Route | Test | Effect | Reference |
| 2 and 4 | Intraperitoneal (i.p.) | Forced Swim Test (FST) | Antidepressant-like activity | |
| 2 and 4 | Intraperitoneal (i.p.) | Tail Suspension Test (TST) | Antidepressant-like activity | |
| 1 | Intraperitoneal (i.p.) | FST and TST | No significant effect | |
| 1 | Intraperitoneal (i.p.) | Open Field Test | No significant effect on locomotor activity | |
| 1 | Intraperitoneal (i.p.) | Chronic (60 days) | Worsened long-term memory in non-transgenic mice |
Table 2: Pharmacokinetic Interactions of this compound with Antidepressants
| This compound Dose (mg/kg) | Co-administered Drug (dose, mg/kg) | Effect on Drug Concentration in Brain | Effect on Drug Concentration in Serum | Reference |
| Not specified | Imipramine (15) | No significant change | No significant change | |
| Not specified | Reboxetine (2.5) | No significant change | No significant change | |
| Not specified | Escitalopram (2) | Increased concentration | No significant change |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a this compound suspension for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound (8-Cyclopentyl-1,3-dipropylxanthine)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Vehicle Preparation: Prepare a 1% aqueous solution of Tween 80 in sterile 0.9% saline. For example, to prepare 10 mL of vehicle, add 100 µL of Tween 80 to 9.9 mL of sterile saline.
-
Suspension of this compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add a small volume of the 1% Tween 80 solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 1% Tween 80 solution while continuously vortexing to ensure a homogenous suspension.
-
For difficult-to-dissolve compounds, brief sonication may be employed to aid in suspension.
-
-
Final Concentration: The final concentration of the this compound suspension should be calculated to ensure the desired dose is administered in a suitable injection volume (typically 5-10 mL/kg body weight). For example, to administer a 2 mg/kg dose to a 25 g mouse in a 0.25 mL volume, the required concentration is 0.2 mg/mL.
-
Administration: Administer the this compound suspension intraperitoneally to the mice. It is recommended to administer the suspension 30-60 minutes before behavioral testing or other experimental procedures.
Protocol 2: In Vivo Study of this compound in a Mouse Model of Depression (Forced Swim Test)
This protocol outlines a typical workflow for evaluating the antidepressant-like effects of this compound using the Forced Swim Test (FST).
Materials:
-
Male albino mice (e.g., CD-1 or similar strains)
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control (1% Tween 80 in 0.9% saline)
-
Beakers (transparent, 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm
-
Video recording equipment (optional)
-
Timers
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least one hour before the test.
-
Drug Administration:
-
Divide mice into experimental groups (e.g., Vehicle control, this compound 1 mg/kg, this compound 2 mg/kg, this compound 4 mg/kg).
-
Administer the appropriate treatment (vehicle or this compound suspension) via intraperitoneal injection 30 minutes prior to the FST.
-
-
Forced Swim Test:
-
Gently place each mouse individually into a beaker filled with water.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Data Analysis:
-
Analyze the immobility time for each group.
-
A significant reduction in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway of A₁ Adenosine Receptor Antagonism by this compound
Caption: this compound antagonizes the A₁ adenosine receptor, impacting downstream signaling pathways.
Experimental Workflow for In Vivo this compound Administration in Mice
Caption: A typical experimental workflow for in vivo studies using this compound in mice.
References
- 1. Adenosine A1 Receptor Antagonist I, this compound - CAS 102146-07-6 - Calbiochem | 119147 [merckmillipore.com]
- 2. This compound | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. This compound, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Notes and Protocols for DPCPX in A1 Adenosine Receptor Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the A1 adenosine receptor (A1AR).[1][2][3][4] Its high affinity and selectivity make it an invaluable tool in pharmacological research, particularly in radioligand binding assays designed to characterize the A1 receptor. This document provides detailed application notes and protocols for the use of radiolabeled this compound (e.g., [³H]this compound) in saturation and competition binding assays.
Data Presentation: Binding Properties of this compound
The following tables summarize the quantitative data for this compound binding to the A1 adenosine receptor across various species and tissues, as reported in the literature.
Table 1: Dissociation Constants (Kd) of [³H]this compound for A1 Adenosine Receptors
| Tissue/Cell Line | Species | Kd (pM) | Reference |
| Brain Membranes | Bovine | 50-190 | [5] |
| Heart Membranes | Bovine | 50-190 | |
| Brain Membranes | Rat | 50-190 | |
| Fat Cells | Rat | 50-190 | |
| Coronary Artery Smooth Muscle | Porcine | 210 |
Table 2: Inhibition Constants (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Human | 3.9 | |
| A2A | Human | 130 | |
| A2B | Human | 50 | |
| A3 | Human | 4000 | |
| A1 (rat fat cells) | Rat | 0.45 | |
| A2 (human platelets) | Human | 330 | |
| A1 (rat whole brain membranes) | Rat | 0.46 | |
| A2 (rat striatal membranes) | Rat | 340 |
Signaling Pathway
Activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity, leading to the activation of potassium channels and inhibition of calcium channels. A non-canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Radioligand binding assays are fundamental in characterizing receptor-ligand interactions. The two primary types of assays detailed below are saturation and competition binding assays.
General Workflow for Radioligand Binding Assay
Caption: General Workflow of a Radioligand Binding Assay.
Protocol 1: Saturation Binding Assay with [³H]this compound
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [³H]this compound for the A1 receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing A1 receptors.
-
Radioligand: [³H]this compound.
-
Non-specific Binding Ligand: A high concentration of a non-radiolabeled A1 receptor ligand (e.g., 10 µM CPA - N⁶-Cyclopentyladenosine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the A1 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding.
-
Total Binding: To each tube, add:
-
Assay buffer.
-
A range of concentrations of [³H]this compound (e.g., 0.02 to 2 nM).
-
Receptor preparation (e.g., 50-200 µg of membrane protein).
-
-
Non-specific Binding: To each tube, add:
-
Assay buffer.
-
A high concentration of the non-specific binding ligand (e.g., 10 µM CPA).
-
The same range of concentrations of [³H]this compound as for total binding.
-
Receptor preparation.
-
-
Incubation: Incubate all tubes at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the concentration of [³H]this compound.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay with [³H]this compound
This assay determines the affinity (Ki) of an unlabeled test compound for the A1 receptor by measuring its ability to compete with [³H]this compound binding.
Materials:
-
Same as for the saturation binding assay.
-
Test Compound: Unlabeled compound of interest, serially diluted.
Procedure:
-
Membrane Preparation: Prepare and quantify the protein concentration of the receptor source as in the saturation assay.
-
Assay Setup: Set up assay tubes in triplicate.
-
Incubation Mixture: To each tube, add:
-
Assay buffer.
-
A fixed concentration of [³H]this compound (typically at or near its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
Receptor preparation.
-
Include control tubes for total binding (no competitor) and non-specific binding (e.g., 10 µM CPA).
-
-
Incubation: Incubate all tubes at 25°C for 60-120 minutes.
-
Filtration and Counting: Follow the same procedure as for the saturation assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound determined from saturation experiments.
-
Logical Relationship: Determining Binding Parameters
Caption: Relationship between Assays and Binding Parameters.
References
- 1. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPCPX in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1R), with a Ki value of 0.46 nM.[1] As a member of the xanthine class of organic compounds, this compound is a crucial tool for investigating the role of the adenosine A1 receptor in various physiological and pathological processes within the central nervous system (CNS).[2] Adenosine, an endogenous nucleoside, acts as a neuromodulator by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The A1 receptor, which has a high affinity for adenosine, is widely distributed throughout the brain and body.[5] Its activation typically leads to inhibitory effects on neurotransmission, such as reducing the release of excitatory neurotransmitters. By blocking these receptors, this compound allows researchers to explore the consequences of reduced A1R signaling on rodent behavior, providing insights into its role in cognition, mood, and motor control. These application notes provide detailed protocols for utilizing this compound in rodent behavioral studies.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in various behavioral paradigms in rodents.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Key Findings | Reference |
| 1, 2, and 4 | Spontaneous Locomotor Activity | No significant effect on locomotor activity. | |
| Not Specified (nmol/kg range) | Spontaneous Locomotor Activity | Biphasic effect: doses in the nanomolar/kg range significantly reduced locomotion. | |
| High Doses | Free Exploratory Test | Decreased locomotor activity. |
Table 2: Effects of this compound on Anxiety-Like and Depressive-Like Behaviors in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Key Findings | Reference |
| 1 (chronic) | Open Field Test | Reduced exploratory behavior, suggestive of an anxiolytic effect. | |
| 2 and 4 | Forced Swim Test (FST) & Tail Suspension Test (TST) | Significant reduction in immobility time, indicating an antidepressant-like effect. | |
| 1 (co-administered with antidepressants) | Forced Swim Test (FST) & Tail Suspension Test (TST) | Significantly reduced immobilization period when co-administered with non-active doses of imipramine, escitalopram, or reboxetine. |
Table 3: Effects of this compound on Learning and Memory in Rodents
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Test | Key Findings | Reference |
| 1 (chronic, 60 days) | Nontransgenic Mice | Morris Water Maze | Significantly decreased platform frequency in the long-term memory probe trial, indicating impairment. | |
| Not Specified | Rats with Cerebral Ischemia | Morris Water Maze | Reversed the decrease in escape latencies induced by electroacupuncture pretreatment. | |
| Not Specified (chronic) | Mice with Cerebral Ischemia | Novel Object Recognition | Improved discrimination index, protecting against memory deficits. |
Signaling Pathway
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by adenosine, the A1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The receptor can also modulate ion channel activity, activating potassium channels and inhibiting calcium channels. This compound, as a selective antagonist, blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream signaling events.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
General Preparation and Administration of this compound
Materials:
-
This compound (8-cyclopentyl-1,3-dipropylxanthine)
-
Vehicle (e.g., 0.9% sterile saline with 5% DMSO, or 1% aqueous solution of Tween 80)
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
This compound is poorly soluble in water. A common method is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile saline to the final concentration. For example, to prepare a 1 mg/mL solution, dissolve this compound in 5% DMSO and then add 0.9% saline.
-
Alternatively, this compound can be suspended in a 1% aqueous solution of Tween 80.
-
Vortex the solution thoroughly to ensure it is well-suspended before each injection.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The volume of administration is typically 10 ml/kg body weight.
-
Injections are usually given 30-60 minutes before the behavioral test to allow for drug absorption and distribution.
-
Experimental Workflow for Behavioral Studies
The following diagram outlines a general workflow for conducting behavioral studies with this compound in rodents.
Caption: General Experimental Workflow.
Specific Behavioral Assay Protocols
-
Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the rodent in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the animal's activity using a video tracking system.
-
-
Measures:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone. A decrease in time spent in the center is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.
-
-
Apparatus: A glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound (e.g., 1, 2, or 4 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the mouse individually into the cylinder for 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
-
Measures:
-
Immobility Time: A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Apparatus: A large circular pool (e.g., 120 cm diameter) filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle daily.
-
Conduct multiple trials per day where the rodent is released from different start positions and must find the hidden platform.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (e.g., 24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The rodent is allowed to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
-
Measures:
-
Learning: Decrease in escape latency across acquisition trials.
-
Memory: Time spent in the target quadrant and number of platform crossings during the probe trial. A decrease in these measures suggests memory impairment.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Long-Term DPCPX Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A1 adenosine receptor (A1AR) antagonist, for long-term treatment in various animal models. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a widely used pharmacological tool to investigate the role of the A1 adenosine receptor in physiological and pathological processes. As a selective antagonist, this compound blocks the inhibitory effects of endogenous adenosine on the A1 receptor. The A1 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, plays a crucial role in regulating neuronal excitability, neurotransmitter release, and cellular metabolism.[1] Long-term administration of this compound in animal models has been employed to explore its therapeutic potential and chronic effects in conditions such as Alzheimer's disease, stroke, and spinal cord injury.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in long-term studies in animal models.
| Animal Model | Drug/Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| APPswe/PS1dE9 Transgenic Mice (15-month old) | This compound | 1 mg/kg | Intraperitoneal (IP), once daily | 60 days | Worsened long-term memory in non-transgenic mice; reduced exploratory behavior, suggesting an anxiolytic effect. No overt signs of toxicity. | [2][3] |
| C57BL/6 Mice | This compound | Not specified | Not specified | Chronic | Failed to develop spatial preference in the Morris water maze, indicating impaired spatial memory acquisition. | [2] |
| Rodents (Rats and Mice) with Middle Cerebral Artery Occlusion (MCAO) | This compound | Not specified | Not specified | 8 to 28 days | Improved immunohistochemical results, increased cellular proliferation in the subventricular zone, enhanced neurogenesis, and ameliorated motor and memory deficits. | [4] |
| Adult Male Rats with Cervical Spinal Cord Injury (C2Hx) | Native this compound | 0.1 mg/kg | Intravenous (i.v.), twice daily | 3 days | Induced 16.7% functional recovery of the paralyzed hemidiaphragm at day 56. | |
| Adult Male Rats with Cervical Spinal Cord Injury (C2Hx) | This compound Nanoconjugate | 0.09, 0.15, 0.27 µg/kg | Single intradiaphragagm atic injection | 56 days | Elicited significant recovery of the paralyzed hemidiaphragm (up to 67% at 8 weeks). The 0.15 µg/kg dose was identified as optimal. No observed toxicity. | |
| Male Albino Swiss Mice | This compound | 1, 2, and 4 mg/kg | Intraperitoneal (IP) | Acute | Doses of 2 and 4 mg/kg exhibited antidepressant-like activity in the forced swim test and tail suspension test. |
Signaling Pathways
A1 Adenosine Receptor Signaling
The A1 adenosine receptor is a Gi/o-coupled G protein-coupled receptor. Upon activation by adenosine, the associated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The A1 receptor can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound, as an antagonist, blocks these signaling cascades by preventing adenosine from binding to the A1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with adenosine A1 receptor antagonist promotes neurogenesis and improves outcome after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DPCPX in Isolated Langendorff Heart Perfusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a highly selective adenosine A1 receptor antagonist, in the isolated Langendorff heart perfusion system. This ex vivo model is a powerful tool for investigating cardiac function and pharmacology in a controlled environment, free from systemic neurohormonal influences. This compound is instrumental in elucidating the roles of the adenosine A1 receptor in various physiological and pathophysiological processes, particularly in the context of myocardial ischemia-reperfusion injury.
Introduction to this compound and the Langendorff Heart Model
The Langendorff apparatus allows for the retrograde perfusion of an isolated heart via the aorta, maintaining its viability and contractile function for experimental studies.[1][2] This preparation is ideal for assessing the direct effects of pharmacological agents on the heart.
This compound is a potent and selective antagonist of the adenosine A1 receptor, with a much lower affinity for A2 and A3 receptors.[3][4] In the heart, adenosine A1 receptor activation is known to be cardioprotective, especially during ischemic events. This compound is frequently used to block these protective effects, thereby confirming the involvement of the A1 receptor in the observed phenomena.[5]
Experimental Protocols
The following protocols are generalized from various studies and can be adapted based on specific research questions and animal models (e.g., rat, rabbit, mouse).
Langendorff Apparatus Setup and Heart Isolation
Objective: To isolate a mammalian heart and mount it on a Langendorff apparatus for retrograde perfusion.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or other suitable physiological salt solution)
-
Surgical instruments
-
Heparin
-
Anesthetic agent
Procedure:
-
Prepare the Langendorff system by filling the reservoirs with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintaining the temperature at 37°C.
-
Anesthetize the experimental animal (e.g., rat, rabbit) according to an approved institutional protocol.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
Trim away excess tissue, leaving a sufficient length of the aorta for cannulation.
-
Mount the aorta onto the cannula of the Langendorff apparatus and secure it with a ligature.
-
Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg). The heart should resume beating spontaneously.
-
Insert a balloon into the left ventricle to measure isovolumetric contractile function, such as left ventricular developed pressure (LVDP).
-
Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experimental protocol.
Investigating the Effect of this compound on Ischemia-Reperfusion Injury
Objective: To determine if the cardioprotective effects of a compound are mediated by the adenosine A1 receptor using this compound.
Experimental Groups:
-
Control (Ischemia-Reperfusion): Hearts subjected to a period of global ischemia followed by reperfusion.
-
Agonist Pre-treatment: Hearts pre-treated with an adenosine A1 receptor agonist (e.g., 2-chloro-N6-cyclopentyladenosine, CCPA) before ischemia-reperfusion.
-
This compound + Agonist: Hearts pre-treated with this compound before the administration of the A1 agonist and subsequent ischemia-reperfusion.
-
This compound Alone: Hearts treated with this compound alone before ischemia-reperfusion to assess any intrinsic effects.
Procedure:
-
Following the stabilization period, record baseline cardiac function (e.g., LVDP, heart rate, coronary flow) for all groups.
-
For the this compound groups, introduce this compound into the perfusate at a final concentration (e.g., 100 nM) for a specified duration (e.g., 10-15 minutes) before the agonist or ischemia.
-
For the agonist groups, introduce the A1 agonist into the perfusate for a specified duration.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 25-45 minutes).
-
Initiate reperfusion by restoring the flow of the perfusate for a specified duration (e.g., 30-120 minutes).
-
Continuously monitor and record cardiac function throughout the experiment.
-
At the end of the experiment, the heart can be processed for further analysis, such as infarct size measurement using triphenyltetrazolium chloride (TTC) staining.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing this compound in Langendorff-perfused hearts.
Table 1: Effect of this compound on Post-Ischemic Left Ventricular Developed Pressure (LVDP) Recovery in Rat Hearts
| Treatment Group | LVDP Recovery (% of pre-ischemic) | Reference |
| Vehicle Control | 46 ± 4% | |
| Adenosine (100 µM) | 73 ± 2% | |
| Adenosine + this compound (100 nM) | 47 ± 6% | |
| Cl-IB-MECA (A3 Agonist, 50 nM) | 75 ± 4% | |
| Cl-IB-MECA + this compound (100 nM) | 51 ± 5% |
Table 2: Effect of this compound on Myocardial Infarct Size in Mouse Hearts
| Treatment Group | Infarct Size (% of risk zone) | Reference |
| Saline | 24.2 ± 3.2% | |
| CCPA (A1 Agonist) | 12.2 ± 2.5% | |
| CCPA + this compound | 29.3 ± 4.5% |
Signaling Pathways and Visualizations
This compound, by blocking the adenosine A1 receptor, inhibits downstream signaling cascades that are typically initiated by A1 receptor activation. These pathways are crucial for cardioprotection.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This can influence various downstream effectors, including protein kinases and ion channels, ultimately leading to cardioprotective effects.
Caption: Adenosine A1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a Langendorff-perfused heart model of ischemia-reperfusion.
Caption: Experimental workflow for this compound application in Langendorff heart perfusion.
Logical Relationship of this compound in Cardioprotection Studies
This diagram illustrates the logical framework for using this compound to investigate the role of the adenosine A1 receptor in cardioprotection.
Caption: Logical framework for using this compound in cardioprotection research.
Conclusion
This compound is an indispensable pharmacological tool for investigating the role of the adenosine A1 receptor in cardiac physiology and pathophysiology within the context of the isolated Langendorff heart model. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the intricate mechanisms of cardioprotection and to evaluate novel therapeutic agents targeting the adenosine signaling pathway.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cardioprotective effects of adenosine A1 and A3 receptor activation during hypoxia in isolated rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
DPCPX: A Powerful Antagonist for Unraveling G-Protein Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1R), a member of the G-protein coupled receptor (GPCR) family.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the A1R and for screening potential drug candidates targeting this receptor. These application notes provide a comprehensive overview of the use of this compound in GPCR signaling research, including detailed experimental protocols and quantitative data to facilitate experimental design and data interpretation.
Key Applications of this compound in GPCR Research
-
Characterization of Adenosine A1 Receptor Binding: this compound is widely used as a radiolabeled ligand ([³H]this compound) in binding assays to determine the affinity and density of A1 receptors in various tissues and cell lines.[3][4]
-
Functional Analysis of A1 Receptor Signaling: As a competitive antagonist, this compound is instrumental in blocking A1R-mediated signaling pathways, allowing for the elucidation of their downstream effects. This includes the inhibition of adenylyl cyclase and modulation of ion channel activity.
-
Investigation of Downstream Signaling Cascades: By selectively blocking the A1 receptor, this compound enables the study of its role in complex signaling networks, such as the ERK/JNK pathway.
-
In Vivo Studies of A1 Receptor Function: The in vivo activity of this compound allows for the investigation of the physiological roles of A1 receptors in various animal models, including studies on cardiovascular function, neuronal excitability, and pain perception.
Quantitative Data: Binding Affinities and Potency of this compound
The following tables summarize the key quantitative parameters of this compound, providing a reference for its selectivity and potency across different species and receptor subtypes.
Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 3.9 |
| A2A | 130 |
| A2B | 50 |
| A3 | 4000 |
Table 2: this compound Binding Affinity (Ki) at Rat Adenosine Receptors
| Receptor Subtype | Ki (nM) | Assay Condition |
| A1 | 0.46 | [³H]CHA binding to whole brain membranes |
| A2 | 340 | [³H]NECA binding to striatal membranes |
Table 3: Dissociation Constant (Kd) of [³H]this compound
| Tissue/Cell Line | Kd (pM) |
| Bovine Brain Membranes | 50-190 |
| Bovine Heart Membranes | 50-190 |
| Rat Brain Membranes | 50-190 |
| Rat Fat Cells | 50-190 |
| Porcine Coronary Artery Membranes | 210 |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to study GPCR signaling.
Protocol 1: Radioligand Binding Assay for Adenosine A1 Receptors
This protocol describes a filtration binding assay to determine the binding of [³H]this compound to cell membranes.
Materials:
-
Cell membranes expressing Adenosine A1 receptors
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Whatman GF/B glass fiber filters (presoaked in 0.3% polyethylenimine for 2 hours)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Setup:
-
Total Binding: In a 96-well plate, add 150 µL of membrane suspension (e.g., 200 µg protein), 50 µL of assay buffer, and 50 µL of [³H]this compound solution at various concentrations (e.g., 0.02 to 2 nM).
-
Non-specific Binding: In separate wells, add 150 µL of membrane suspension, 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), and 50 µL of [³H]this compound solution.
-
Competition Binding: To determine the affinity of a test compound, add 150 µL of membrane suspension, 50 µL of the test compound at various concentrations, and 50 µL of a fixed concentration of [³H]this compound (typically at its Kd value).
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data. For competition experiments, calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay using this compound.
Protocol 2: cAMP Immunoassay to Measure A1 Receptor-Mediated Adenylyl Cyclase Inhibition
This protocol outlines a competitive immunoassay to quantify changes in intracellular cyclic AMP (cAMP) levels in response to A1 receptor activation and its blockade by this compound.
Materials:
-
Cells expressing Adenosine A1 receptors
-
This compound
-
Adenosine A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP immunoassay kit (e.g., ELISA-based)
-
Cell lysis buffer (provided in the kit or 0.1M HCl)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an A1 receptor agonist (e.g., CPA) in the presence of forskolin for a defined period (e.g., 15 minutes). A control group with only forskolin should be included.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using the lysis buffer provided in the cAMP assay kit or 0.1M HCl.
-
Incubate for the recommended time to ensure complete lysis.
-
-
cAMP Measurement:
-
Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves the following steps:
-
Adding cell lysates and cAMP standards to a plate pre-coated with a cAMP antibody.
-
Adding a labeled cAMP conjugate (e.g., HRP-conjugated cAMP).
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate and measuring the resulting signal (e.g., absorbance at 450 nm) using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the concentration of the agonist or antagonist to determine EC50 or IC50 values.
-
A1 Receptor-Mediated Inhibition of cAMP Production
Caption: this compound blocks A1R-mediated inhibition of adenylyl cyclase.
Protocol 3: Western Blot Analysis of ERK/JNK Signaling Pathway
This protocol describes how to use this compound to investigate the role of the A1 receptor in regulating the ERK and JNK signaling pathways.
Materials:
-
Cells expressing Adenosine A1 receptors
-
This compound
-
Adenosine A1 receptor agonist (e.g., CPA)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated ERK1/2 and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound (e.g., 10 µM and 25 µM) for a specified time (e.g., 48 hours). Include control groups (vehicle-treated) and agonist-treated groups.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2 and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.
-
Compare the phosphorylation levels between different treatment groups.
-
Investigating A1R-ERK/JNK Signaling with this compound
Caption: Workflow for studying ERK/JNK signaling using this compound.
Concluding Remarks
This compound remains a cornerstone tool for the pharmacological dissection of adenosine A1 receptor signaling. Its high affinity and selectivity, coupled with its utility in a wide range of in vitro and in vivo experimental paradigms, ensure its continued importance in both basic research and drug discovery efforts targeting GPCRs. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies of G-protein coupled receptor signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. ahajournals.org [ahajournals.org]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurotransmitter Release Modulation with DPCPX
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist of the adenosine A1 receptor.[1][2][3][4] Adenosine, a ubiquitous neuromodulator in the central nervous system (CNS), primarily exerts inhibitory effects on neuronal activity and neurotransmitter release through the activation of A1 receptors.[5] By blocking these receptors, this compound serves as a powerful pharmacological tool to investigate the tonic and phasic roles of endogenous adenosine in modulating the release of various neurotransmitters, including glutamate, dopamine, and serotonin. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, complete with detailed protocols for key experimental paradigms.
Chemical Properties of this compound:
| Property | Value | Reference |
| Chemical Name | 8-Cyclopentyl-1,3-dipropylxanthine | |
| Molecular Formula | C₁₆H₂₄N₄O₂ | |
| Molecular Weight | 304.39 g/mol | |
| Ki for human A1 receptor | 3.9 nM | |
| Ki for human A2A receptor | 130 nM | |
| Ki for human A2B receptor | 50 nM | |
| Ki for human A3 receptor | 4000 nM | |
| Solubility | Soluble to 5 mM in DMSO with gentle warming and to 10 mM in ethanol with gentle warming. |
Mechanism of Action
Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Activation of A1 receptors by endogenous adenosine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. Presynaptically, A1 receptor activation inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions required for neurotransmitter vesicle fusion and release. This compound, by competitively binding to the A1 receptor, prevents adenosine from exerting these inhibitory effects, leading to a disinhibition of neurotransmitter release. This action makes this compound an invaluable tool for studying the physiological and pathological roles of adenosinergic modulation in the brain.
Figure 1. Signaling pathway of this compound action.
Applications in Neurotransmitter Release Modulation
Glutamate
Endogenous adenosine, acting on presynaptic A1 receptors, tonically inhibits the release of glutamate, the primary excitatory neurotransmitter in the CNS. Application of this compound blocks this tonic inhibition, resulting in an enhancement of glutamatergic transmission. This effect has been demonstrated in various brain regions, including the hippocampus and cerebral cortex.
Quantitative Effects of this compound on Glutamate Release:
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Rat cerebrocortical slices (ischemia-evoked release) | Not specified | Increased glutamate efflux | |
| Rat cortical synaptosomes (K+ evoked release) | 0.1 µM | Abolished the inhibitory effect of 100 nM CCPA (A1 agonist) | |
| Rat hippocampal slices (OGD-induced release) | Not specified | Failed to enhance glutamate release under OGD conditions | |
| Rat brain cortical slices (K+ evoked release) | 10-100 µM | Reversed the adenosine-induced inhibition of glutamate release |
Dopamine
The release of dopamine, a key neurotransmitter in reward, motivation, and motor control, is also under the inhibitory control of adenosine A1 receptors. Studies using in vivo microdialysis and fast-scan cyclic voltammetry have shown that this compound can block the adenosine-mediated inhibition of dopamine release in brain regions such as the caudate-putamen and nucleus accumbens.
Quantitative Effects of this compound on Dopamine Release:
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Mouse caudate putamen slices | Not specified | Blocked the inhibition of dopamine release by adenosine | |
| Mouse nucleus accumbens core slices | 2 µM | Prevented the ~50% reduction in evoked dopamine release by the A1 agonist CPA (15 µM) |
Serotonin
The modulation of serotonin (5-HT) release by adenosine is more complex. While some studies suggest an inhibitory role for A1 receptors, others indicate a more indirect mechanism of action. For instance, in the dorsal raphe nucleus, this compound was found not to block the adenosine-induced inhibition of serotonin release, suggesting that A1 receptors are not the primary mediators in this specific pathway.
Quantitative Effects of this compound on Serotonin Release:
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Mouse dorsal raphe nucleus slices | 10 µM | Did not prevent the inhibition of serotonin release by adenosine |
Experimental Protocols
In Vitro Brain Slice Electrophysiology
This protocol is designed to investigate the effect of this compound on synaptic transmission in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome or tissue chopper
-
Recording chamber
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes
Procedure:
-
Preparation of Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
Cutting Solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 glucose. Chill to 4°C and bubble with 95% O₂/5% CO₂.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute to the final desired concentration in aCSF on the day of the experiment.
-
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices (e.g., 300-400 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Using a micromanipulator, place a stimulating electrode in the afferent pathway of interest and a recording electrode (filled with an appropriate internal solution) in the postsynaptic neuron.
-
Obtain a stable baseline recording of synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) for at least 10-20 minutes.
-
Bath-apply this compound at the desired concentration and record the changes in synaptic responses for 20-30 minutes.
-
Wash out the drug with aCSF and observe for recovery of the synaptic response to baseline levels.
-
Figure 2. Brain slice electrophysiology workflow.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal in response to this compound administration.
Materials:
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)
-
Ringer's solution or artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the microdialysis probe to the target coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 1-2 hours (e.g., in 20-minute fractions).
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples for several hours after drug administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Figure 3. In vivo microdialysis workflow.
Behavioral Assessment: Forced Swim Test
The forced swim test is a common behavioral paradigm used to screen for antidepressant-like activity. This compound has been shown to exhibit antidepressant-like effects in this test.
Materials:
-
This compound
-
Saline solution
-
Cylindrical water tanks (e.g., 25 cm diameter, 50 cm height)
-
Video recording equipment
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) to the animals (e.g., mice) via intraperitoneal (i.p.) injection at a predetermined time before the test (e.g., 30 minutes).
-
-
Forced Swim Test:
-
Fill the cylindrical tanks with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Gently place the animal into the water.
-
Record the animal's behavior for a set period (e.g., 6 minutes).
-
The primary measure is the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
-
Data Analysis:
-
Score the duration of immobility from the video recordings, typically during the last 4 minutes of the test.
-
Compare the immobility time between the this compound-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Quantitative Data from Forced Swim Test with this compound in Mice:
| This compound Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| 1 | No significant effect | |
| 2 | Significant reduction | |
| 4 | Significant reduction |
Conclusion
This compound is an indispensable tool for elucidating the role of adenosine A1 receptor-mediated signaling in the modulation of neurotransmitter release. Its high selectivity and potency allow for precise investigation of the adenosinergic system's influence on neuronal communication and its implications for various neurological and psychiatric disorders. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at further unraveling the complex interplay between adenosine and other neurotransmitter systems in the brain.
References
- 1. The effect of nucleotides and adenosine on stimulus-evoked glutamate release from rat brain cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adenosine transiently modulates stimulated dopamine release in the caudate putamen via A1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity to selective adenosine A1 and A2A receptor antagonists of the release of glutamate induced by ischemia in rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Use of DPCPX on Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1R).[1] In the central nervous system, adenosine acts as a neuromodulator by activating four G protein-coupled receptors (A1, A2A, A2B, and A3). The A1 receptor, in particular, is widely distributed in the brain and plays a crucial role in regulating neuronal excitability and synaptic transmission.[2] These application notes provide a comprehensive guide for the in vitro use of this compound on primary neuronal cultures, covering its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects by competitively blocking the adenosine A1 receptor. A1Rs are coupled to inhibitory G proteins (Gi/o).[3] Activation of A1R by endogenous adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and its downstream signaling cascades. By antagonizing this pathway, this compound prevents adenosine-mediated inhibition, leading to a range of effects on neuronal function, including enhanced neurotransmitter release, increased neuronal excitability, and modulation of synaptic plasticity.
Signaling Pathway of Adenosine A1 Receptor Antagonism by this compound
Caption: this compound blocks the adenosine A1 receptor, preventing Gi/o protein activation and subsequent inhibition of adenylyl cyclase, leading to altered neuronal signaling.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary neuronal cultures. It is recommended to optimize concentrations and incubation times for specific experimental goals and neuronal cell types.
I. Preparation of Primary Neuronal Cultures
This protocol is a general guideline for isolating and culturing primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rat pups).
Materials:
-
Timed-pregnant rodent (e.g., rat or mouse)
-
Dissection medium: Ice-cold Hanks' Balanced Salt Solution (HBSS) or Neurobasal medium
-
Enzymatic dissociation solution: Papain (20 units/mL) or Trypsin (0.25%)
-
Enzyme inhibitor: Trypsin inhibitor or serum-containing medium
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Culture vessels coated with Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the desired brain region (e.g., cortex or hippocampus) under a dissecting microscope.
-
Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for 15-30 minutes.
-
Stop the enzymatic reaction by adding the enzyme inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto pre-coated culture vessels at the desired density in plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-media change after 24 hours to remove cellular debris and every 3-4 days thereafter.
II. This compound Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuronal cultures (e.g., DIV 7-14)
-
Neuronal culture medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 10 nM - 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove half of the medium from the neuronal cultures and replace it with the medium containing this compound or vehicle.
-
Return the cultures to the incubator for the desired treatment period (e.g., 30 minutes for acute effects, 24-72 hours for chronic effects).
-
Proceed with the desired downstream analysis (e.g., viability assay, immunocytochemistry, electrophysiology).
Key In Vitro Assays and Expected Outcomes
A. Neuronal Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on neuronal survival.
Protocol:
-
Culture primary neurons in 96-well plates.
-
Treat the neurons with a range of this compound concentrations (e.g., 100 nM, 1 µM, 10 µM) for 24-48 hours.
-
Assess cell viability using standard assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Quantify the results using a plate reader or fluorescence microscope.
Expected Outcome: this compound is generally not considered cytotoxic at typical working concentrations. High concentrations may have off-target effects, so a dose-response curve is recommended to establish a non-toxic working range for your specific neuronal culture system.
B. Neurite Outgrowth Assay
Objective: To evaluate the influence of this compound on neurite extension and branching.
Protocol:
-
Plate primary neurons at a low density to allow for clear visualization of individual neurites.
-
Treat the cultures with this compound at various concentrations for 48-72 hours, starting at DIV 2-4.
-
Fix the cells and perform immunocytochemistry for neuronal markers such as βIII-tubulin (Tuj1) or MAP2.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze neurite length, number of branches, and other morphological parameters using appropriate software (e.g., ImageJ with NeuronJ plugin).
Expected Outcome: By blocking the inhibitory tone of endogenous adenosine, this compound may promote neuronal activity which can, in turn, influence neurite outgrowth and network formation. Chronic treatment with this compound has been shown to increase the number of intersections and the area occupied by neurites in an ischemic model.
C. Electrophysiology (Patch-Clamp)
Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.
Protocol:
-
Prepare primary neuronal cultures on glass coverslips.
-
On the day of recording (e.g., DIV 14-21), transfer a coverslip to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Establish whole-cell patch-clamp recordings from individual neurons.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) and intrinsic membrane properties.
-
Bath-apply this compound (e.g., 100 nM - 1 µM) and record the changes in the parameters of interest.
Expected Outcome: this compound is expected to increase neuronal excitability and enhance synaptic transmission by blocking the inhibitory effects of endogenous adenosine. This may manifest as an increase in the frequency and/or amplitude of spontaneous postsynaptic currents, and a decrease in paired-pulse facilitation, indicative of an increased probability of neurotransmitter release.
Experimental Workflow for this compound Application and Analysis
Caption: A typical experimental workflow for investigating the effects of this compound on primary neuronal cultures.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound. These values can serve as a reference for experimental design.
Table 1: Effects of this compound on Neuronal Proliferation and Differentiation
| Parameter | Model System | This compound Treatment | Result | Reference |
| Cellular Proliferation ([¹⁸F]FLT uptake) | Rat model of MCAO | Chronic | Significant increase in SVZ, cortex, and striatum at day 8 | |
| DCX⁺ Cells (Neuroblasts) | Mouse model of MCAO | Chronic | Significant increase at day 28 post-ischemia | |
| NeuN⁺ Cells (Mature Neurons) | Mouse model of MCAO | Chronic | Significant increase at day 28 post-ischemia | |
| Astrocytic Differentiation | Mouse model of MCAO | Chronic | Reverted the ischemia-induced increase in newborn astrocytes |
Table 2: Electrophysiological and Behavioral Effects of this compound
| Parameter | Model System | This compound Concentration | Effect | Reference |
| Evoked Neuronal Ca²⁺ Influx | Rat hippocampal slices | Not specified | Increased by over 100% | |
| Spontaneous Field Activity | Rat hippocampal slices | 30-100 nM | Induced spontaneous epileptiform activity | Not specified |
| Inhibitory Postsynaptic Potential (IPSP) | Rat neocortical slices | 30 nM | Abolished adenosine-induced reduction in IPSP amplitude | |
| Motor and Memory Deficits | Mouse model of MCAO | Chronic | Ameliorated deficits | |
| Long-Term Memory | Nontransgenic mice | 1 mg/kg daily for 60 days | Worsened long-term memory |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the adenosine A1 receptor in neuronal function. By carefully designing experiments with appropriate controls and utilizing the protocols outlined above, researchers can effectively probe the impact of A1R signaling on neuronal viability, morphology, and electrophysiological properties in primary neuronal cultures. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential and mechanistic actions of modulating adenosine signaling in the central nervous system.
References
- 1. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine A1 Receptor-Mediated Synaptic Depression in the Developing Hippocampal Area CA2 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing DPCPX for In Vivo Blockade of A1 Receptor-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a potent and highly selective antagonist for the adenosine A1 receptor (A1AR).[1] Its utility in in vivo research is well-established, enabling the elucidation of A1AR-mediated physiological and pathophysiological processes. These application notes provide comprehensive protocols and data for the effective use of this compound in blocking A1 receptor-mediated effects in vivo, intended to guide researchers in pharmacology, physiology, and drug development.
Adenosine, an endogenous nucleoside, plays a critical role in regulating a myriad of bodily functions through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is ubiquitously expressed and involved in diverse processes including neurotransmission, cardiovascular function, and renal physiology.[2][3] this compound's high affinity and selectivity for the A1 receptor make it an invaluable tool for dissecting these complex biological systems.
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Kᵢ (nM) |
| Human A1 | 3.9[1] |
| Human A2A | 130 |
| Human A2B | 50 |
| Human A3 | 4000 |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| Rats | 0.1 mg/kg | Intravenous (i.v.) | 5% propylene glycol, 2% Tween 80 in sterile saline | |
| Mice | 1 mg/kg | Intraperitoneal (i.p.) | 1% aqueous solution of Tween 80 | |
| Mice | 1 mg/kg | Intraperitoneal (i.p.) | 5% DMSO in 0.9% sterile saline | |
| Rats | 0.1 mg/kg/day | Intraperitoneal (i.p.) | PBS 1X | |
| Rats | 0.09, 0.15, or 0.27 µg/kg | Intradiaphragmatic | Nanoconjugate |
Table 3: Reported In Vivo Effects of this compound
| Physiological Parameter | Animal Model | Effect of this compound | Magnitude of Change | Reference |
| Diuresis | Newborn Rabbits (Normoxia) | Increase | +44% | |
| Glomerular Filtration Rate (GFR) | Newborn Rabbits (Normoxia) | Increase | +19% | |
| Renal Blood Flow (RBF) | Newborn Rabbits (Normoxia) | Decrease | -22% | |
| Renal Vascular Resistance (RVR) | Newborn Rabbits (Normoxia) | Increase | +37% | |
| Heart Rate (HR) | Chronically Hypoxic Rats (1 day) | Increase | - | |
| Arterial Blood Pressure (ABP) | Chronically Hypoxic Rats (1 & 3 days) | Increase | - | |
| Myocardial Infarct Size | Mice | Abolished sildenafil-induced protection | Infarct size similar to control |
Signaling Pathways and Experimental Workflow
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Consequently, protein kinase A (PKA) activity is reduced. Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Presynaptically, A1AR activation inhibits the release of excitatory neurotransmitters, while postsynaptically it can cause hyperpolarization by activating potassium channels and inhibiting calcium channels.
Caption: A1 Adenosine Receptor Signaling Pathway.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound. This workflow is adaptable to various research questions and animal models.
Caption: General In Vivo Experimental Workflow Using this compound.
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of this compound in Rats
This protocol is adapted from studies investigating the hemodynamic effects of A1 receptor blockade.
1. Materials:
-
This compound (R&D Systems, Tocris Bioscience, or equivalent)
-
Vehicle solution: 5% propylene glycol, 2% Tween 80 in sterile saline
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
-
Heart rate monitor
2. Animal Preparation:
-
Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the femoral vein for drug administration.
-
Implant a second catheter into the femoral or carotid artery for continuous blood pressure monitoring.
-
Allow the animal to stabilize for a period of 30-60 minutes post-surgery.
3. Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15 minutes to ensure a stable baseline.
-
Prepare a stock solution of this compound in the vehicle. A typical dose is 0.1 mg/kg.
-
Administer a bolus intravenous injection of the this compound solution. For the control group, administer an equivalent volume of the vehicle solution.
-
Continuously monitor and record MAP and HR for at least 60 minutes post-injection.
4. Data Analysis:
-
Calculate the change in MAP and HR from the baseline at various time points post-injection.
-
Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Evaluation of Renal Effects of this compound in Rabbits
This protocol is based on a study examining the role of A1 receptors in renal function in newborn rabbits.
1. Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Newborn New Zealand White rabbits
-
Anesthetic and mechanical ventilator
-
Catheters for infusion and collection of urine and blood samples
-
Flow probe for measuring renal blood flow
-
Analytical equipment for measuring creatinine and electrolytes
2. Animal Preparation:
-
Anesthetize the newborn rabbit and provide mechanical ventilation.
-
Catheterize the jugular vein for infusions and the carotid artery for blood sampling and blood pressure monitoring.
-
Catheterize the bladder for urine collection.
-
Place a flow probe around the renal artery to measure renal blood flow.
-
Allow for a stabilization period after surgery.
3. Experimental Procedure:
-
Begin a continuous intravenous infusion of a maintenance fluid.
-
Collect baseline urine and blood samples over a defined period (e.g., 30 minutes).
-
Initiate an intravenous infusion of this compound at a predetermined dose.
-
Following a brief equilibration period, begin a second collection of urine and blood samples while the this compound infusion continues.
-
Monitor renal blood flow and mean arterial pressure continuously throughout the experiment.
4. Data Analysis:
-
Measure urine flow rate to determine diuresis.
-
Analyze creatinine concentrations in plasma and urine to calculate the glomerular filtration rate (GFR).
-
Calculate renal vascular resistance (RVR) from mean arterial pressure and renal blood flow.
-
Compare the renal parameters during the baseline period to those during this compound infusion using paired statistical tests.
Conclusion
This compound is a powerful and selective tool for investigating the in vivo functions of the A1 adenosine receptor. The protocols and data presented here provide a foundation for designing and executing rigorous experiments to explore the diverse roles of A1AR in health and disease. Careful consideration of animal models, dosage, administration route, and appropriate controls are paramount for obtaining reliable and interpretable results.
References
Application Notes and Protocols: Investigating the Combined Effects of DPCPX and A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for studying the combined effects of DPCPX, a selective adenosine A1 receptor (A1R) antagonist, and adenosine A2A receptor (A2AR) antagonists. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows to facilitate research in areas such as neuropharmacology, oncology, and immunology.
Introduction
Adenosine is a critical neuromodulator that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 and A2A receptors are of particular interest due to their opposing effects on adenylyl cyclase and their high expression in the central nervous system. A1 receptors, coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors are coupled to Gs proteins and stimulate adenylyl cyclase, resulting in increased cAMP concentrations.[1]
This compound (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective A1R antagonist.[2] A2A receptor antagonists, such as istradefylline and SCH 58261, are being investigated for various therapeutic applications, including Parkinson's disease.[3][4][5] The simultaneous modulation of both A1 and A2A receptors can unveil complex interactions and synergistic or antagonistic effects in various physiological and pathological processes.
Data Presentation
Quantitative data from experiments investigating the combined effects of this compound and A2A receptor antagonists should be summarized in clearly structured tables for easy comparison.
Table 1: Binding Affinities (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 3.9 |
| A2A | 130 |
| A2B | 50 |
| A3 | 4000 |
Table 2: In Vivo Dosages of this compound and A2A Receptor Antagonists in Mice
| Compound | A2A Receptor Antagonist | This compound Dosage (mg/kg, i.p.) | A2A Antagonist Dosage (mg/kg) | Application | Reference |
| This compound & Istradefylline | Istradefylline | 1 | 0.5 (p.o.) | Antidepressant-like effects | |
| This compound & SCH 58261 | SCH 58261 | 1 | 1 | Central fatigue | |
| This compound & Antidepressants | - | 1, 2, 4 | - | Antidepressant-like effects |
Signaling Pathways
The interaction between A1R and A2AR signaling pathways is crucial for understanding the net effect of combined antagonist administration.
Caption: Opposing effects of A1 and A2A receptor signaling on cAMP production.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound and A2A receptor antagonists to their respective receptors.
Materials:
-
Cell membranes expressing A1 or A2A receptors
-
[³H]this compound (for A1R) or [³H]ZM241385 (for A2AR)
-
Unlabeled this compound and A2A antagonist
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist (this compound or A2A antagonist).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand ([³H]this compound or [³H]ZM241385) at a fixed concentration (e.g., 1 nM), 50 µL of the unlabeled antagonist at various concentrations, and 100 µL of the cell membrane preparation.
-
Incubate at 25°C for 1 hour with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value.
cAMP Accumulation Assay
This assay measures the functional consequence of A1R and A2AR antagonism on intracellular cAMP levels.
Materials:
-
Cells expressing A1 and/or A2A receptors
-
This compound and A2A receptor antagonist
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for 15-30 minutes.
-
Add this compound, the A2A antagonist, or a combination of both at desired concentrations and incubate for 15-30 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data can be expressed as a percentage of the forskolin-stimulated response.
Neurotransmitter Release Assay (Dopamine and Glutamate)
This protocol assesses the impact of combined A1R and A2AR antagonism on the release of key neurotransmitters.
Materials:
-
Brain slices (e.g., striatum, hippocampus) or synaptosomes
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K+) aCSF for depolarization
-
This compound and A2A receptor antagonist
-
HPLC with electrochemical detection or other suitable analytical method
Procedure:
-
Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Place the slices in a superfusion chamber and perfuse with aCSF.
-
Collect baseline samples of the perfusate.
-
Switch to aCSF containing this compound, the A2A antagonist, or their combination and continue collecting samples.
-
Stimulate neurotransmitter release by switching to high K+ aCSF for a short period (e.g., 2 minutes).
-
Collect perfusate samples during and after the stimulation.
-
Analyze the concentration of dopamine and glutamate in the collected samples using HPLC-ED or another sensitive analytical technique.
In Vivo Behavioral Assessment: Forced Swim Test (Mouse)
This test is used to evaluate the potential antidepressant-like effects of the drug combination.
Materials:
-
Male mice (e.g., Swiss Webster)
-
This compound and A2A receptor antagonist
-
Vehicle (e.g., saline, DMSO)
-
Glass cylinder (25 cm height, 10 cm diameter)
-
Water bath (23-25°C)
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.p.), the A2A antagonist (e.g., istradefylline 0.5 mg/kg, p.o.), or their combination to the mice. Control animals receive the vehicle.
-
After a pre-determined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), place each mouse individually into a glass cylinder filled with 15 cm of water (23-25°C).
-
Record the behavior for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A significant reduction in immobility time compared to the control group is indicative of an antidepressant-like effect.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating the combined effects of this compound and A2A receptor antagonists.
References
- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an Adenosine A2A Receptor Antagonist on Striatal Dopamine D2-Type Receptor Availability: A Randomized Control Study Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Flow Cytometry Analysis of A1 Receptor Occupancy with DPCPX: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A1 adenosine receptor (A1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems. Its modulation is a key area of interest for therapeutic intervention in conditions such as cardiac ischemia, neuropathic pain, and neurodegenerative diseases.[1][2] 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a potent and highly selective antagonist of the A1R, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.[3]
Flow cytometry offers a powerful platform for quantifying receptor occupancy on a single-cell basis. This application note provides a detailed protocol for assessing the occupancy of the A1 adenosine receptor by this compound using a competitive binding assay with a fluorescently labeled A1R antagonist. This method allows for the determination of the binding affinity of unlabeled compounds and the quantification of receptor expression levels on target cells.
Principle of the Assay
This protocol employs a competitive binding assay format. A fluorescently labeled antagonist with known affinity for the A1R is used to label the receptors on the cell surface. In the presence of an unlabeled competitor, such as this compound, the binding of the fluorescent ligand is displaced in a concentration-dependent manner. By measuring the decrease in mean fluorescence intensity (MFI) of the cell population using flow cytometry, the receptor occupancy of the unlabeled compound can be determined. This allows for the calculation of the inhibitory constant (Ki) of the competing ligand.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Cells expressing A1 Receptor | (e.g., CHO-K1, HEK293) | - |
| This compound | Tocris | 0439 |
| Fluorescent A1R Antagonist | (e.g., XAC-BODIPY™ 630/650) | See Note 1 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| DMEM/F-12 Medium | Gibco | 11320033 |
| PBS (Phosphate Buffered Saline) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25200056 |
| Flow Cytometry Staining Buffer | (e.g., PBS + 1% BSA) | - |
Note 1: A specific, commercially available fluorescent antagonist for A1R for flow cytometry may need to be sourced from specialized vendors or synthesized as described in the literature.[3][4] Xanthine amine congener (XAC) derivatives conjugated to fluorophores like BODIPY have been successfully used.
Experimental Protocols
Cell Culture and Preparation
A single-cell suspension is required for accurate flow cytometry analysis.
-
Culture cells expressing the A1 adenosine receptor (e.g., stably transfected CHO-K1 or HEK293 cells) in appropriate growth medium (e.g., DMEM/F-12 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
For adherent cells, wash the cells once with PBS and detach them using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.
-
Resuspend the detached cells in growth medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
Competitive Binding Assay
-
Prepare a series of dilutions of the unlabeled competitor (this compound) in Flow Cytometry Staining Buffer. A typical concentration range would span from 10^-12 M to 10^-5 M.
-
In a 96-well V-bottom plate, add 50 µL of the cell suspension (5 x 10^4 cells) to each well.
-
Add 25 µL of the this compound dilutions to the respective wells. For total binding, add 25 µL of Flow Cytometry Staining Buffer. For non-specific binding, add 25 µL of a saturating concentration of a non-fluorescent A1R antagonist (e.g., 10 µM this compound).
-
Gently mix and incubate for 30 minutes at room temperature, protected from light.
-
Add 25 µL of the fluorescent A1R antagonist at a concentration equal to its Kd value (determined from a prior saturation binding experiment) to all wells.
-
Incubate for 60 minutes at 4°C, protected from light.
-
Wash the cells twice by adding 150 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and carefully decanting the supernatant.
-
Resuspend the final cell pellet in 200 µL of cold Flow Cytometry Staining Buffer.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Gate the live, single-cell population based on forward scatter (FSC) and side scatter (SSC) characteristics.
-
For each sample, record the Mean Fluorescence Intensity (MFI) of the gated population in the appropriate fluorescence channel.
Data Presentation and Analysis
The quantitative data from the competitive binding assay should be organized into a clear table for analysis.
| [this compound] (M) | MFI | % Specific Binding |
| 0 (Total Binding) | 15000 | 100 |
| 1.00E-12 | 14850 | 98.8 |
| 1.00E-11 | 14250 | 94.8 |
| 1.00E-10 | 12000 | 79.8 |
| 1.00E-09 | 7500 | 49.8 |
| 1.00E-08 | 3000 | 19.8 |
| 1.00E-07 | 1650 | 10.8 |
| 1.00E-06 | 1515 | 10.0 |
| 1.00E-05 | 1500 | 10.0 |
| Non-specific Binding | 1500 | 0 |
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = MFI (sample) - MFI (non-specific binding)
-
-
Calculate % Specific Binding:
-
% Specific Binding = (Specific Binding (sample) / Specific Binding (total)) x 100
-
-
Determine IC50: Plot the % Specific Binding against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the fluorescent ligand.
-
Calculate Ki: The inhibitory constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
-
Visualization of Pathways and Workflows
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor primarily couples to the inhibitory G protein, Gi. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, A1R activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1R Occupancy Assay
The following diagram outlines the key steps in the flow cytometry-based competitive binding assay for determining A1 receptor occupancy.
Caption: A1R Occupancy Assay Workflow.
Conclusion
The described flow cytometry-based competitive binding assay provides a robust and quantitative method for determining the receptor occupancy of the A1 adenosine receptor by unlabeled compounds like this compound. This protocol is highly adaptable for screening compound libraries, characterizing the pharmacology of novel A1R ligands, and investigating receptor expression in various cell types. The detailed methodology and data analysis workflow presented here offer a comprehensive guide for researchers in academic and industrial settings.
References
Troubleshooting & Optimization
DPCPX Technical Support Center: Troubleshooting Solubility and Experimental Issues
Welcome to the technical support center for DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective adenosine A1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the adenosine A1 receptor (A1R).[1] Its mechanism of action involves binding to the A1 receptor, thereby blocking the endogenous ligand adenosine from binding and activating the receptor. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2] Activation of the A1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by adenosine.
Q2: What are the recommended solvents for dissolving this compound?
This compound has limited aqueous solubility. The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) and ethanol.[2]
Q3: What is the recommended storage procedure for this compound stock solutions?
After reconstitution in a solvent like DMSO or ethanol, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to a month or -80°C for up to six months to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature and ensure any precipitate is fully redissolved.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using the correct solvent (DMSO or ethanol) and an appropriate volume to achieve the desired concentration.
-
Gentle warming of the solution can aid dissolution.
-
Vortexing or sonication can also be used to facilitate the dissolving process. Be cautious with sonication to avoid degradation of the compound.
-
Issue 2: this compound precipitates out of solution when I dilute my stock into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also be causing precipitation when introduced to the aqueous environment.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.
-
Optimize the Dilution Method:
-
Add the this compound stock solution to the aqueous buffer while gently vortexing or stirring to promote rapid and uniform dispersion.
-
Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in a buffer with a lower percentage of the organic solvent.
-
-
Use a Co-solvent: Consider including a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol in your final assay buffer. However, always include a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Adjust the pH: The solubility of xanthine derivatives like this compound can be influenced by pH. If your experimental conditions allow, slight adjustments to the buffer's pH may improve solubility.
-
Consider Surfactants: In some cases, non-ionic surfactants like Tween 80 can be used at low concentrations to improve the solubility of hydrophobic compounds. Again, a vehicle control is essential.
-
Issue 3: I am not observing the expected antagonistic effect of this compound in my cell-based assay.
-
Possible Cause: Issues with the compound's integrity, experimental protocol, or cell system.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Check Agonist Concentration: If you are co-incubating with an agonist, ensure you are using an appropriate concentration (typically around the EC80) to allow a clear window for observing antagonism. An excessively high agonist concentration can overcome the competitive antagonism of this compound.
-
Optimize Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration to allow it to bind to the receptors before adding the agonist.
-
Confirm Receptor Expression: Verify that your cell line expresses a sufficient level of the adenosine A1 receptor. Low receptor density can lead to a small signal window, making antagonism difficult to detect.
-
Use a Positive Control: Include a known, well-characterized adenosine A1 receptor antagonist in your experiment to confirm that your assay system can detect antagonism.
-
Perform a Schild Analysis: To confirm competitive antagonism, perform a dose-response curve of the agonist in the presence of increasing concentrations of this compound. A rightward shift in the agonist's dose-response curve is indicative of competitive antagonism.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 5 mM | 1.52 mg/mL | Gentle warming may be required. |
| Ethanol | 10 mM | 3.04 mg/mL | Gentle warming may be required. |
| 0.1N Sodium Hydroxide | Not specified | 2 mg/mL | |
| Methanol | Soluble | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM). It is generally easier to dissolve the compound in a small volume of a pure organic solvent first.
-
Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) or use a sonicator until the this compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Protocol 2: General Workflow for a Cell-Based Adenosine A1 Receptor Antagonism Assay
This protocol provides a general workflow for assessing the antagonistic effect of this compound on agonist-induced changes in cAMP levels.
-
Cell Plating: Seed cells expressing the adenosine A1 receptor in a suitable multi-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., Krebs-HEPES buffer).
-
Antagonist Addition: Add this compound, diluted in the assay buffer, to the appropriate wells. For a full dose-response curve, use a serial dilution. Include "vehicle" wells containing only the assay buffer with the same final concentration of the solvent used for this compound.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add the adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) at a concentration that elicits a submaximal response (e.g., EC80) to the appropriate wells. Include control wells with no agonist.
-
Incubation: Incubate the plate at 37°C for a time sufficient to elicit a measurable response (e.g., 15-30 minutes).
-
Assay Readout: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates competitive antagonism.
Visualizations
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for a this compound cell-based antagonism assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing DPCPX in animal behavior studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on behavioral changes that may be unrelated to its primary target, the adenosine A1 receptor.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Locomotor Activity Changes (Hyperactivity or Sedation) | Off-target effects: While this compound is highly selective for the A1 receptor, at higher doses it may interact with other adenosine receptors (e.g., A2A) which can modulate locomotor activity.[1][2] Dose-related effects: The dose of this compound can significantly influence its behavioral outcomes. High doses may lead to decreased locomotor activity.[1] Interaction with other neurotransmitter systems: this compound's effects can be influenced by the serotonergic system.[3] | 1. Dose-Response Curve: Perform a dose-response study to identify the optimal dose that achieves the desired on-target effect without significant locomotor changes. 2. Control Experiments: Include control groups treated with vehicle only to accurately assess baseline locomotor activity. 3. Consider Co-administration: If interaction with the serotonergic system is suspected, consider co-administration with selective 5-HT receptor antagonists to dissect the mechanism.[3] |
| Anxiogenic or Anxiolytic Effects Contradictory to Expectations | Acute vs. Chronic Administration: The effects of this compound on anxiety-like behavior can differ based on the duration of treatment. Acute administration may be anxiogenic, while chronic treatment has been reported to have anxiolytic effects. Behavioral Assay Sensitivity: The choice of behavioral assay can influence the observed anxiety-like phenotype. | 1. Define Treatment Duration: Clearly define and justify the choice of acute versus chronic administration based on the research question. 2. Utilize a Battery of Tests: Employ a range of anxiety-related behavioral tests (e.g., Open Field Test, Elevated Plus Maze, Light-Dark Box) for a more comprehensive assessment. 3. Control for Circadian Rhythm: Conduct behavioral testing at the same time of day to minimize the influence of circadian variations on anxiety levels. |
| Impaired or Enhanced Memory Performance Unrelated to the Hypothesis | Acute vs. Chronic Dosing: Similar to anxiety, the effects of this compound on memory can be opposing depending on the treatment regimen. Acute blockade of A1 receptors has been shown to improve learning and memory, whereas chronic inhibition may impair long-term spatial memory. | 1. Justify Dosing Regimen: The choice between acute and chronic dosing should be carefully considered and aligned with the study's objectives. 2. Appropriate Memory Paradigm: Select a memory test that is appropriate for the type of memory being investigated (e.g., Morris Water Maze for spatial memory, Novel Object Recognition for recognition memory). |
| Variability in Behavioral Responses Between Animals | Pharmacokinetics: Individual differences in drug metabolism and brain penetration can lead to varied responses. Animal Strain and Sex: Different rodent strains and sexes can exhibit different sensitivities to pharmacological agents. | 1. Pharmacokinetic Analysis: If feasible, measure plasma and brain concentrations of this compound to correlate with behavioral outcomes. 2. Standardize Animal Models: Use a consistent animal strain, sex, and age throughout the experiments. Report these details in the methodology. 3. Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and testing environment to reduce stress-induced variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective antagonist of the adenosine A1 receptor, with a Ki (inhibitor constant) of approximately 0.46 nM. It functions by blocking the binding of endogenous adenosine to this receptor, thereby inhibiting its downstream signaling pathways.
Q2: Are there known off-target effects of this compound that could influence animal behavior?
While this compound is highly selective for the A1 receptor, some studies suggest potential off-target considerations:
-
Adenosine A2A Receptors: The behavioral effects of adenosine antagonists may also be linked to their actions at A2A receptors, which can influence locomotor activity.
-
Serotonergic System: The antidepressant-like effects of this compound in mice have been shown to be completely antagonized by 5-HT1A and 5-HT2 receptor antagonists, indicating an interaction with the serotonergic system.
-
ERK/JNK Pathway: In non-neuronal contexts, this compound has been shown to inhibit tumor progression by regulating the ERK/JNK signaling pathway. While the direct relevance to behavioral changes is not fully elucidated, it points to potential broader cellular effects.
Q3: My this compound-treated animals show no change in the behavioral test, what could be the reason?
Several factors could contribute to a lack of behavioral effect:
-
Inadequate Dose: The selected dose may be too low to elicit a significant behavioral response. A dose-response study is recommended.
-
Route of Administration and Timing: The route of administration (e.g., intraperitoneal, intravenous) and the time between administration and testing are critical. These should be optimized based on the pharmacokinetic profile of this compound and previous literature.
-
Solubility Issues: this compound has poor water solubility. Ensure it is properly dissolved in a suitable vehicle, such as DMSO, and then diluted in saline or another appropriate vehicle.
-
Behavioral Assay Insensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of A1 receptor antagonism.
Q4: How should I prepare this compound for in vivo administration?
This compound is typically dissolved in a small amount of an organic solvent like DMSO first, and then the solution is further diluted with a vehicle such as saline or corn oil. It is crucial to prepare fresh solutions for each experiment and to administer a vehicle-only control to a separate group of animals.
Q5: What are the expected effects of this compound in common behavioral assays?
-
Forced Swim Test (FST) and Tail Suspension Test (TST): this compound has been shown to exhibit antidepressant-like activity by reducing immobility time in these tests.
-
Open Field Test (OFT): The effects can vary. Chronic administration may lead to reduced exploratory behavior, suggesting an anxiolytic effect, while acute treatment could have anxiogenic effects. High doses might decrease locomotor activity.
-
Morris Water Maze (MWM): Acute treatment with this compound has been reported to rescue memory deficits, while chronic treatment has been shown to impair long-term spatial memory in non-transgenic mice.
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in mice.
Materials:
-
Cylindrical container (e.g., 25 cm height, 15 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
This compound solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Test Environment: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Test Session: Gently place the mouse into the water-filled cylinder.
-
Recording: Record the session for a total of 6 minutes.
-
Analysis: Score the last 4 minutes of the session for time spent immobile (making only movements necessary to keep the head above water).
-
Post-Test: After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm) with a defined center zone
-
Video tracking software
-
This compound solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test.
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Test Session: Gently place the mouse in the center of the open field arena.
-
Recording: Record the animal's activity for a specified duration (e.g., 10-30 minutes) using video tracking software.
-
Analysis: Analyze the recording for parameters such as total distance traveled, time spent in the center zone, and number of entries into the center zone.
-
Cleaning: Thoroughly clean the arena between each animal to remove olfactory cues.
Signaling Pathways and Experimental Workflow Diagrams
Adenosine A1 Receptor Signaling Pathway
References
Dpcpx experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective adenosine A1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a xanthine derivative that acts as a highly potent and selective antagonist for the adenosine A1 receptor.[1][2] Its primary mechanism of action is to competitively block the binding of adenosine to the A1 receptor, thereby inhibiting the downstream signaling pathways typically initiated by A1 receptor activation.[3][4] This blockade prevents the inhibitory effects of adenosine on neurotransmission, such as the reduction of excitatory neurotransmitter release.[4]
Q2: How selective is this compound for the adenosine A1 receptor?
This compound exhibits high selectivity for the human adenosine A1 receptor over other adenosine receptor subtypes. This selectivity is crucial for designing experiments that specifically target the A1 receptor pathway.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO (up to 5 mM with gentle warming) and ethanol (up to 10 mM with gentle warming). For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. For routine laboratory use, storing at room temperature is also an option.
Q4: What are typical working concentrations for in vitro and in vivo experiments?
-
In vitro: For cell-based assays and receptor binding studies, concentrations can range from picomolar to nanomolar. For instance, in radioligand binding assays, concentrations around the Kd value (e.g., 0.21 nM) are often used.
-
In vivo: Dosing in animal models can vary depending on the study's objective and the animal model. Studies in mice have used intraperitoneal (i.p.) injections of 1, 2, and 4 mg/kg. In rats, a single intradiaphragmatic administration of doses as low as 0.09, 0.15, and 0.27 µg/kg of a this compound nanoconjugate has been shown to be effective.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: My results with this compound in cell culture are variable. What could be the cause?
-
Answer:
-
Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture media should be kept low (typically <0.1%) and consistent across all experimental and control groups, as the solvent itself can have biological effects.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
-
Endogenous Adenosine Levels: The presence of endogenous adenosine in your cell culture system can compete with this compound. Consider using adenosine deaminase to degrade endogenous adenosine for a cleaner experimental system.
-
Issue 2: Lack of in vivo efficacy at previously reported doses.
-
Question: I am not observing the expected physiological effects of this compound in my animal model, even at doses cited in the literature. What should I check?
-
Answer:
-
Route of Administration and Formulation: The bioavailability of this compound can be influenced by the administration route (e.g., i.p., i.v., oral) and the vehicle used for suspension or dissolution. Ensure the compound is properly dissolved or suspended. For example, this compound can be suspended in a 1% aqueous solution of Tween 80 for intraperitoneal injections.
-
Pharmacokinetics: The timing of your measurements relative to this compound administration is critical. Consider the pharmacokinetic profile of this compound in your specific animal model to ensure that measurements are taken when the drug concentration at the target site is optimal.
-
Animal Strain and Sex: Different animal strains and sexes can exhibit varied responses to pharmacological agents. Ensure your experimental model aligns with those in the literature you are referencing.
-
Issue 3: High non-specific binding in radioligand binding assays.
-
Question: I am experiencing high background noise in my [³H]this compound binding assay. How can I reduce non-specific binding?
-
Answer:
-
Blocking Agents: While [³H]this compound generally has low non-specific binding, including a high concentration of a non-labeled, structurally unrelated compound that also binds to the receptor (e.g., cold adenosine agonist like CPA) can help define non-specific binding more accurately.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Membrane Preparation: Ensure the quality of your membrane preparation. Contaminants can contribute to high non-specific binding.
-
Quantitative Data
Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Rat (whole brain) | 0.46 | |
| A1 | Human | 3.9 | |
| A2A | Rat (striatal membranes) | 340 | |
| A2A | Human | 130 | |
| A2B | Human | 50 | |
| A3 | Human | 4000 |
Table 2: In Vivo Dosing Examples for this compound
| Animal Model | Route of Administration | Dose | Outcome Measured | Reference |
| Mice | Intraperitoneal (i.p.) | 1, 2, 4 mg/kg | Antidepressant-like effects | |
| Rats | Intravenous (i.v.) | 0.1 mg/kg (twice daily for 3 days) | Respiratory function after spinal cord injury | |
| Rats | Intradiaphragmatic (nanoconjugate) | 0.09, 0.15, 0.27 µg/kg (single dose) | Respiratory function after spinal cord injury | |
| Mice | Intraperitoneal (i.p.) | 1 mg/kg (daily for 60 days) | Anxiety-like behavior and memory |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay for Adenosine A1 Receptor
Objective: To determine the binding characteristics of this compound to the adenosine A1 receptor in a membrane preparation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source known to express adenosine A1 receptors (e.g., rat brain cortex, CHO cells overexpressing the human A1 receptor).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a final volume of 250 µL, combine the membrane preparation (e.g., 50 µg protein), [³H]this compound at various concentrations (e.g., 0.05 - 5 nM), and assay buffer.
-
Non-Specific Binding: To determine non-specific binding, include a parallel set of tubes containing a high concentration of a non-labeled A1 receptor ligand (e.g., 10 µM CPA).
-
Incubation: Incubate the reaction mixtures at 25°C for 60-120 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Key Experiment 2: In Vivo Assessment of Antidepressant-Like Effects in Mice
Objective: To evaluate the potential antidepressant-like effects of this compound using the Forced Swim Test (FST).
Methodology:
-
Animals: Use male albino mice.
-
Drug Preparation: Suspend this compound in a 1% aqueous solution of Tween 80.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 2, and 4 mg/kg) 30 minutes before the test. The control group receives the vehicle.
-
Forced Swim Test Apparatus: Use a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Place each mouse individually into the cylinder for a 6-minute session.
-
Data Recording: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the state where the mouse makes only the movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Control Experiment: To rule out confounding effects on general motor activity, perform a locomotor activity test separately.
Visualizations
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Assessing the Blood-Brain Barrier Penetration of DPCPX
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the A1 adenosine receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist in your experimental assessment of its blood-brain barrier (BBB) penetration.
Quantitative Data Summary
The following table summarizes the available quantitative data on the blood-brain barrier penetration of this compound.
| Parameter | Value | Species | Method | Reference |
| Brain Uptake | 0.8% of injected dose per gram of brain tissue (5 minutes post-injection) | Rat | In vivo, [3H]this compound administration | [1] |
| Effect on Co-administered Drug | Increased brain concentration of escitalopram without significantly altering serum levels | Mouse | In vivo, co-administration with escitalopram | [2] |
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are crucial for reproducibility and troubleshooting. Below are protocols for common in vivo and in vitro assays used to assess BBB penetration, adapted for the study of this compound.
In Vivo Brain Uptake Assessment in Rodents
This protocol describes a method to determine the amount of radiolabeled this compound that enters the brain after systemic administration.
Objective: To quantify the brain penetration of [³H]this compound in rats.
Materials:
-
[³H]this compound (radiolabeled 8-Cyclopentyl-1,3-dipropylxanthine)
-
Male Sprague-Dawley rats (250-300g)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.
-
Dosing Solution Preparation: Prepare a solution of [³H]this compound in saline at the desired concentration.
-
Administration: Anesthetize the rat and inject a known amount of the [³H]this compound solution intravenously (e.g., via the tail vein).
-
Time Course: At predetermined time points (e.g., 5, 15, 30, and 60 minutes) post-injection, euthanize the animals.
-
Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture and perfuse the brain with ice-cold saline to remove intravascular radiotracer.
-
Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Take aliquots of the brain homogenate and plasma for analysis.
-
Radioactivity Measurement: Add the aliquots to scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of brain tissue (%ID/g) to quantify brain uptake.
In Vitro P-glycoprotein (P-gp) Substrate Assessment using a Transwell Assay
This protocol outlines a method to determine if this compound is a substrate of the efflux transporter P-glycoprotein (P-gp) using a cell-based assay.
Objective: To evaluate the potential for P-gp-mediated efflux of this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
This compound
-
A known P-gp substrate (e.g., digoxin) as a positive control
-
A known P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Procedure:
-
Cell Culture: Culture MDCK-MDR1 and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Inhibition Control: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor (verapamil) to confirm P-gp involvement.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways.
Caption: Workflow for assessing this compound BBB penetration.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your experiments.
Question 1: My in vivo brain uptake of this compound is lower than expected. What are the potential causes?
Answer:
-
Poor Solubility: this compound has low aqueous solubility. Ensure your dosing solution is properly formulated to prevent precipitation upon injection. Consider using a co-solvent system, but be mindful that the vehicle itself could affect BBB permeability.
-
Rapid Metabolism: this compound may be rapidly metabolized in the periphery, reducing the amount of compound available to cross the BBB. Conduct pharmacokinetic studies to determine the plasma half-life of this compound.
-
High Plasma Protein Binding: If this compound is highly bound to plasma proteins, the free fraction available for BBB transport will be low. Measure the plasma protein binding of this compound to assess the unbound concentration.
-
Active Efflux: this compound could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain. An in vitro transporter assay can investigate this possibility.
-
Incomplete Perfusion: Inadequate perfusion of the brain before harvesting can lead to contamination with blood containing the radiotracer, artificially inflating the apparent brain concentration. Ensure the perfusion is thorough and the brain appears pale.
Question 2: The efflux ratio for this compound in my MDCK-MDR1 assay is close to 1. Does this definitively mean it is not a P-gp substrate?
Answer:
Not necessarily. While an efflux ratio close to 1 is indicative of a non-substrate, other factors could be at play:
-
Low Permeability: If this compound has very low passive permeability, it may not enter the cells efficiently enough to be a substrate for efflux, even if it has some affinity for P-gp.
-
Cell Line Expression Levels: The expression level of P-gp can vary between cell lines and even between passages. Ensure your cell line has robust P-gp expression and function by using a known P-gp substrate as a positive control.
-
Assay Conditions: The concentration of this compound used in the assay could saturate the transporter, leading to a lower-than-expected efflux ratio. Consider testing a range of concentrations.
-
Metabolism in the Cell Monolayer: If this compound is metabolized by the MDCK cells, it could affect the measured permeability and efflux ratio. Analyze for the presence of metabolites in your samples.
Question 3: How can I improve the brain penetration of this compound for my in vivo studies?
Answer:
Improving the BBB penetration of a compound often involves medicinal chemistry approaches. However, from an experimental standpoint, you could consider:
-
Formulation Strategies: Using drug delivery systems like nanoparticles or liposomes can sometimes enhance BBB penetration, as has been explored for this compound.
-
Co-administration with P-gp Inhibitors: If this compound is confirmed to be a P-gp substrate, co-administering a P-gp inhibitor (e.g., verapamil, elacridar) could increase its brain concentration. However, this approach has translational limitations and potential for drug-drug interactions.
-
Structural Modifications: While beyond the scope of a single experiment, collaborating with medicinal chemists to modify the this compound structure to increase lipophilicity or reduce its affinity for efflux transporters could be a long-term strategy.
Question 4: What are the key physicochemical properties of a molecule that favor blood-brain barrier penetration?
Answer:
Generally, small molecules that readily cross the BBB via passive diffusion exhibit the following characteristics:
-
Low Molecular Weight: Typically, a molecular weight under 400-500 Da is preferred.
-
High Lipophilicity: A calculated logP (octanol-water partition coefficient) between 1 and 3 is often optimal. Very high lipophilicity can lead to increased plasma protein binding and non-specific binding in the brain.
-
Low Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors is favorable.
-
Low Polar Surface Area (PSA): A PSA of less than 90 Ų is generally considered beneficial for BBB penetration.
-
Neutral or Basic pKa: Ionized molecules do not readily cross the BBB, so a neutral or basic pKa is often advantageous.
Question 5: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it important?
Answer:
The Kp,uu is considered the gold standard for quantifying the extent of BBB penetration. It is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma at steady state.
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and is not a significant substrate for influx or efflux transporters.
-
Kp,uu > 1: Indicates active influx into the brain.
-
Kp,uu < 1: Suggests active efflux from the brain.
Measuring Kp,uu is critical because it is the unbound drug concentration in the brain that is available to interact with its target (in the case of this compound, the A1 adenosine receptor) and elicit a pharmacological effect. Total brain concentrations can be misleading as they include drug bound to brain tissue, which is not pharmacologically active.
References
- 1. Potential use of this compound as probe for in vivo localization of brain A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPCPX Washout in Reversible Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the complete washout of DPCPX in reversible experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout a concern?
This compound (8-Cyclopentyl-1,3-dipropylxanthine) is a highly potent and selective antagonist for the adenosine A1 receptor.[1][2][3][4] Its high affinity for the receptor, while beneficial for its specificity, can make its removal from the experimental system challenging.[2] Incomplete washout can lead to lingering receptor blockade, confounding the results of subsequent treatments and incorrectly suggesting irreversible effects.
Q2: Is this compound a reversible or irreversible antagonist?
This compound is a reversible antagonist. It binds to the adenosine A1 receptor non-covalently. Studies have shown that its pharmacological effects can be reversed after a washout period, with functional recovery observed within 30 to 60 minutes in some experimental setups. However, due to its high binding affinity, it has a slow dissociation rate, which can be mistaken for irreversibility if washout protocols are inadequate.
Q3: What are the key chemical properties of this compound relevant to washout?
Understanding the chemical properties of this compound is crucial for designing effective washout procedures.
| Property | Value/Description | Implication for Washout |
| Molecular Weight | 304.39 g/mol | Standard for a small molecule antagonist. |
| Solubility | Soluble in DMSO (up to 5 mM with gentle warming) and ethanol (up to 10 mM with gentle warming). | Stock solutions are typically prepared in these organic solvents. The final concentration of the solvent in the assay should be minimized to avoid off-target effects. |
| Storage | Store as a solid at room temperature. Store solutions at -20°C for up to one month. | Proper storage ensures the integrity of the compound. |
Q4: How does the binding affinity of this compound affect washout?
The binding affinity of a ligand for its receptor is a critical determinant of its dissociation rate. This compound exhibits very high affinity for the human adenosine A1 receptor.
| Parameter | Reported Value Range | Significance |
| Ki (inhibition constant) | 0.45 nM - 3.9 nM | A lower Ki value indicates tighter binding. This very low nanomolar range signifies a strong interaction between this compound and the A1 receptor. |
| Kd (dissociation constant) | 50 pM - 190 pM | The Kd is the ratio of the off-rate to the on-rate (koff/kon). The picomolar Kd values also point to a very slow off-rate, meaning the this compound-receptor complex is stable and dissociates slowly. |
A high affinity (low Ki/Kd) generally correlates with a slow dissociation rate constant (koff). This slow "off-rate" is the primary reason why extended and thorough washout procedures are necessary to effectively clear this compound from the receptors.
Troubleshooting Guide: Ensuring Complete this compound Washout
Issue: Lingering or incomplete reversal of this compound effects after washout.
This is the most common issue encountered in reversible studies with this compound. The underlying cause is often an insufficient washout procedure that fails to remove all or most of the receptor-bound antagonist.
Recommended Washout Protocol
This protocol is a general guideline and should be optimized for your specific experimental system (e.g., cell culture, tissue preparations).
Caption: General experimental workflow for this compound washout.
Detailed Steps:
-
Initial Aspiration: Carefully and completely remove the medium containing this compound.
-
Multiple Wash Steps:
-
Perform a minimum of 3-5 washes with a volume of drug-free medium or buffer that is at least 10 times the volume of the initial incubation medium.
-
Use pre-warmed (37°C) medium/buffer for each wash to facilitate dissociation.
-
Include a short incubation period (5-10 minutes) during each wash step to allow time for the this compound to dissociate from the receptors.
-
-
Extended Recovery Period: After the final wash, add fresh, drug-free medium and allow the cells or tissue to recover for an adequate period. Based on literature, a recovery time of at least 30-60 minutes should be tested, but this may need to be extended depending on the this compound concentration used and the sensitivity of the downstream assay.
Protocol for Validating Washout Efficacy
To confirm that your washout procedure is effective, you can perform a supernatant transfer experiment.
Caption: Workflow for validating washout efficacy.
If the naive cells show any effect from the transferred supernatant, it indicates that there is still a significant amount of active this compound being washed off, and your washout protocol may need to be more stringent (i.e., more washes, longer incubation times).
Troubleshooting Scenarios
| Observation | Potential Cause | Recommended Solution |
| Partial reversal of effect | Insufficient number of washes or inadequate wash volume. | Increase the number of washes to 5 or more. Ensure the volume of each wash is significantly larger than the culture volume. |
| Slow or delayed reversal | Washout/recovery time is too short for the high-affinity this compound to dissociate. | Increase the duration of the incubation steps during the washes. Extend the final recovery period post-washout (try 60, 90, and 120 minutes). |
| Variability between experiments | Inconsistent washout procedure. | Standardize the washout protocol across all experiments. Ensure complete aspiration of the medium at each step. |
| No reversal observed | This compound concentration was too high, leading to a very slow off-rate that is impractical for the experimental timeframe. | Perform a dose-response curve to determine the lowest effective concentration of this compound for your assay. Lower concentrations will be easier to wash out. |
| Non-specific binding of this compound to plasticware or cellular components. | Consider using low-adhesion plasticware. Including a low concentration of a carrier protein like BSA (Bovine Serum Albumin) in the wash buffer can sometimes help reduce non-specific binding. |
Adenosine A1 Receptor Signaling Pathway
Understanding the pathway this compound inhibits can help in designing functional readouts to assess washout. This compound blocks the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to the inhibitory G-protein, Gi.
References
Validation & Comparative
A Researcher's Guide to Validating DPCPX Specificity Using A1 Receptor Knockout Mice
The validation of a pharmacological antagonist's specificity is a cornerstone of rigorous scientific research. For agents targeting the Adenosine A1 receptor (A1R), the selective antagonist 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a widely used tool. This guide provides a comparative analysis of experimental data from studies utilizing A1 receptor knockout (A1R-KO) mice alongside wild-type (WT) counterparts to unequivocally demonstrate the on-target specificity of this compound.
The Logic of Knockout Validation
The fundamental principle behind using knockout mice for validation is straightforward: if an antagonist is specific to its intended receptor, its physiological or cellular effects should be observable in wild-type animals but absent or significantly diminished in animals genetically lacking that receptor. The data presented herein confirms that the effects of this compound are contingent upon the presence of the A1 adenosine receptor.
Comparative Data: this compound Effects in Wild-Type vs. A1R-KO Mice
The following tables summarize key quantitative data from studies that highlight the A1R-dependent action of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
This table shows the high selectivity of this compound for the human A1 adenosine receptor over other adenosine receptor subtypes.
| Receptor Subtype | K_i_ (nM) | Selectivity vs. A1R |
| Human A1R | 3.9 | - |
| Human A2AR | 130 | ~33-fold |
| Human A2BR | 50 | ~13-fold |
| Human A3R | 4000 | ~1025-fold |
| (Data sourced from Tocris Bioscience and R&D Systems product datasheets)[1] |
Table 2: Autoradiographic [³H]this compound Binding in Mouse Brain
This study directly visualizes and quantifies this compound binding sites, showing a complete loss of these sites in the brains of A1R-KO mice.[2]
| Brain Region | Genotype | B_max_ (fmol/mg tissue) |
| Cortex | Wild-Type (+/+) | 305 ± 25 |
| Cortex | Heterozygous (+/-) | 160 ± 15 |
| Cortex | Knockout (-/-) | 0 |
| Hippocampus | Wild-Type (+/+) | 410 ± 30 |
| Hippocampus | Heterozygous (+/-) | 215 ± 20 |
| Hippocampus | Knockout (-/-) | 0 |
| Thalamus | Wild-Type (+/+) | 350 ± 28 |
| Thalamus | Heterozygous (+/-) | 180 ± 18 |
| Thalamus | Knockout (-/-) | 0 |
| (Adapted from Johansson et al., PNAS)[2] |
Table 3: Effect of this compound on Adenosine-Induced Bradycardia
This experiment demonstrates that this compound blocks the heart-rate slowing effect of adenosine in WT mice, but has no additional effect in A1R-KO mice, which are already immune to adenosine's effect.[3]
| Genotype | Pre-Treatment | Adenosine Challenge | % Decrease in Heart Rate |
| Wild-Type | Vehicle | Yes | ~40% |
| Wild-Type | This compound (1 mg/kg) | Yes | ~10% |
| A1R-KO | Vehicle | Yes | 0% |
| A1R-KO | This compound (1 mg/kg) | Yes | 0% |
| (Data interpretation from Koeppen et al., PLOS One) |
Table 4: Role of A1R in Sildenafil-Induced Cardioprotection
This study shows that the cardioprotective effect of sildenafil is dependent on the A1R and can be blocked by this compound in WT mice. Sildenafil offers no protection in A1R-KO mice.
| Genotype | Treatment | Myocardial Infarct Size (% of risk area) |
| Wild-Type | Saline (Control) | 27.3 ± 2.1 |
| Wild-Type | Sildenafil | 5.6 ± 0.9 |
| Wild-Type | This compound + Sildenafil | 27.3 ± 3.2 |
| A1R-KO | Saline (Control) | 32.3 ± 1.5 |
| A1R-KO | Sildenafil | 31.6 ± 1.9 |
| (Adapted from Vemuri et al.) |
Visualizing the Validation Process
The following diagrams illustrate the key pathways and experimental logic.
Key Experimental Protocols
Reproducibility requires detailed methodology. Below are protocols adapted from the cited literature for key experiments.
Protocol 1: In Vivo Cardiovascular Response to Adenosine
-
Animal Model: Adult male wild-type (e.g., C57BL/6) and A1R-KO mice.
-
Anesthesia: Appropriate anesthetic regimen to maintain a stable heart rate and blood pressure.
-
Surgical Preparation: A catheter is inserted into the carotid artery for continuous monitoring of blood pressure and heart rate. Another catheter is placed in the jugular vein for intravenous drug administration.
-
This compound Administration:
-
This compound is dissolved in a vehicle (e.g., stock of 10 mmol/L in Ethanol, then diluted in 0.9% NaCl).
-
Administer this compound (1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pre-treatment period for the drug to achieve effective concentrations.
-
-
Adenosine Challenge: A bolus of adenosine (e.g., 1 mg/ml in 0.9% NaCl) is administered intravenously.
-
Data Acquisition: Record the maximal change in heart rate (bradycardia) and blood pressure following the adenosine bolus.
-
Analysis: Compare the percentage change in heart rate between the four groups: WT-Vehicle, WT-DPCPX, KO-Vehicle, and KO-DPCPX.
Protocol 2: Langendorff Isolated Heart Ischemia/Reperfusion
-
Animal Model: Adult male wild-type and A1R-KO mice.
-
Pre-Treatment: Mice are treated i.p. with either saline, sildenafil (0.7 mg/kg), or this compound (0.1 mg/kg) 30 minutes prior to sildenafil.
-
Heart Isolation: 24 hours after treatment, mice are heparinized and anesthetized. Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer and allowed to stabilize.
-
Ischemia/Reperfusion (I/R) Protocol:
-
Global Ischemia: Perfusion is stopped for 30 minutes.
-
Reperfusion: Perfusion is restored for 1 hour.
-
-
Infarct Size Measurement: At the end of reperfusion, the heart is frozen, sectioned, and stained with 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.
-
Analysis: Infarct size is calculated as a percentage of the total ventricular area (risk area).
Conclusion
References
A Comparative Analysis of DPCPX and Non-Xanthine A1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the xanthine-based A1 adenosine receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), with a range of non-xanthine A1 antagonists. This analysis is supported by experimental data to inform the selection of appropriate pharmacological tools and guide future drug discovery efforts.
The A1 adenosine receptor (A1AR), a G-protein coupled receptor, is a critical regulator of various physiological processes, making it an attractive target for therapeutic intervention in cardiovascular, neurological, and renal diseases. While the classical xanthine-based antagonist this compound has been an invaluable tool in preclinical research due to its high affinity and selectivity for the A1AR, the development of non-xanthine antagonists has offered alternative pharmacological profiles with potential for improved clinical utility. This guide presents a comparative overview of their performance based on binding affinity, selectivity, and available in vivo data.
Quantitative Comparison of A1 Receptor Antagonists
The following tables summarize the binding affinities (Ki) of this compound and several non-xanthine A1 antagonists for the human A1 adenosine receptor and other adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A2A/A1) |
| This compound | 0.46 - 3.9[1] | 130[2] | 50[2] | 4000[2] | ~33 - 282 |
Table 2: Binding Affinity (Ki, nM) of Selected Non-Xanthine A1 Antagonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A2A/A1) |
| SLV320 (Derenofylline) | 1.0[3] | 398 | 3981 | 200 | 398 |
| BG9928 (Tonapofylline) | < 10 | > 200-fold vs A1 | - | - | > 200 |
| Rolofylline (CVT-124) | - | - | - | - | - |
| FK453 | 17.2 (rat) | 11,300 (rat) | - | - | ~657 (rat) |
In Vivo Performance and Clinical Development
This compound is predominantly a preclinical tool and has not been developed for clinical use in humans. Its in vivo effects have been characterized in various animal models, demonstrating efficacy in conditions like cerebral ischemia and influencing behavioral responses. However, information on its pharmacokinetic profile in rodents and humans is limited.
Several non-xanthine A1 antagonists have progressed to clinical trials, primarily for cardiovascular and renal indications.
-
SLV320 (Derenofylline) has shown the ability to reduce myocardial fibrosis in rat models without affecting blood pressure. In clinical studies involving patients with heart failure, SLV320 demonstrated the potential to improve glomerular filtration rate while promoting natriuresis and diuresis.
-
BG9928 (Tonapofylline) has been investigated for its protective effects against cisplatin-induced acute kidney injury in rats. In patients with congestive heart failure, both intravenous and oral administration of BG9928 increased sodium excretion without negatively impacting renal function.
-
Rolofylline (CVT-124) was developed for the treatment of acute heart failure. Clinical trials suggested it could facilitate diuresis and preserve renal function in patients with acute decompensated heart failure and renal dysfunction. However, its development was halted due to an increased risk of seizures and stroke observed in a large clinical trial.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the A1 adenosine receptor.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor.
-
Radioligand, e.g., [3H]this compound.
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist.
Objective: To characterize the nature of antagonism and determine the antagonist's affinity for the receptor.
Materials:
-
Isolated tissue or cell preparation expressing the A1 adenosine receptor.
-
Agonist (e.g., adenosine).
-
Antagonist (test compound).
-
Physiological salt solution.
-
Organ bath or similar setup to measure functional response (e.g., muscle contraction, cAMP levels).
Procedure:
-
Control Curve: Generate a cumulative concentration-response curve for the agonist in the absence of the antagonist.
-
Antagonist Incubation: Incubate the tissue/cell preparation with a fixed concentration of the antagonist until equilibrium is reached.
-
Agonist Curve in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist. The curve should be shifted to the right in a parallel manner for a competitive antagonist.
-
Repeat: Repeat steps 2 and 3 with several different concentrations of the antagonist.
-
Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Schild Plot: Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
Data Analysis: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is equal to the pA2 value, which is the negative logarithm of the Kb of the antagonist.
Visualizing Key Pathways and Processes
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflows for Antagonist Characterization.
Conclusion
This compound remains a valuable and highly selective research tool for in vitro and in vivo studies of the A1 adenosine receptor due to its potent antagonism. However, its xanthine structure may present limitations for clinical development. The exploration of non-xanthine A1 antagonists has yielded several promising candidates with diverse chemical scaffolds and favorable pharmacological properties. Compounds like SLV320 and BG9928 have demonstrated clinical potential, particularly in the context of cardiorenal diseases. The challenges faced by Rolofylline highlight the importance of careful safety and selectivity profiling in drug development. For researchers, the choice between this compound and a non-xanthine antagonist will depend on the specific experimental goals, with non-xanthine options offering a bridge from preclinical findings to potential therapeutic applications. This guide provides a foundational comparison to aid in this selection process and to encourage further investigation into the therapeutic potential of A1 adenosine receptor modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor antagonist SLV320 reduces myocardial fibrosis in rats with 5/6 nephrectomy without affecting blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dpcpx-induced effects across different laboratories
An objective analysis of the variability in the pharmacological effects of the selective A1 adenosine receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), across published studies. This guide provides researchers with comparative data, detailed experimental protocols, and visual workflows to understand and mitigate potential sources of variability in their own experiments.
The consistent and reproducible measurement of a compound's activity is fundamental to pharmacological research and drug development. 8-Cyclopentyl-1,3-dipropylxanthine (this compound) is a widely used, potent, and highly selective antagonist for the A1 adenosine receptor. While its selectivity is well-established, the quantitative measures of its potency, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), can exhibit variability across different laboratories and experimental setups. This guide compares reported values for this compound and explores the methodological factors that may contribute to these differences.
Comparative Analysis of this compound Binding Affinity (Ki)
The inhibition constant (Ki) is a measure of a ligand's binding affinity for a receptor. For this compound, reported Ki values at the A1 adenosine receptor are consistently in the low- to sub-nanomolar range, confirming its high potency. However, the exact values vary, which can be attributed to differences in species, tissue or cell preparation, choice of radioligand, and assay conditions. The following table summarizes Ki values from various studies.
| Study / Source | Species | Tissue / Cell Preparation | Radioligand Used | Reported A1 Ki (nM) | Reference |
| Lohse et al. (1987) | Rat | Fat Cells (Membranes) | Functional (AC Inhibition) | 0.45 | [1] |
| MedchemExpress | Rat | Whole Brain (Membranes) | [3H]-CHA | 0.46 | [2] |
| Tocris Bioscience | Human | Recombinant Receptors | Not Specified | 3.9 | [3] |
| R&D Systems | Human | Recombinant Receptors | Not Specified | 3.9 | [4] |
| IUPHAR/BPS Guide | Rat | Brain (Membranes) | [3H]-DPCPX | 0.3 - 0.4 | [5] |
AC: Adenylyl Cyclase; [3H]-CHA: [3H]-N6-cyclohexyladenosine
This variation underscores the importance of consistent experimental protocols. Factors such as membrane preparation techniques, buffer composition (especially the presence of ions like Na+), temperature, and incubation times can all influence the outcome of binding assays.
Comparative Analysis of this compound Functional Potency (IC50)
The IC50 value represents the concentration of an antagonist required to inhibit a specific biological response by 50%. For this compound, this is often measured via its ability to block agonist-induced inhibition of adenylyl cyclase.
| Study / Source | Species / System | Assay Type | Reported IC50 (nM) | Reference |
| IUPHAR/BPS Guide | Human A1 Receptor (Yeast Membranes) | [3H]-DPCPX Displacement | 13 - 14 | |
| Frontiers in Pharmacology (2022) | Human A1 Receptor (Live Cells) | β-arrestin 2 Recruitment | 105 |
The significant difference in IC50 values, particularly between binding displacement and a cell-based functional assay like β-arrestin recruitment, highlights how the measured potency can be highly dependent on the specific downstream signaling pathway and cellular context being investigated.
Key Experimental Protocols
Reproducibility is contingent on detailed and standardized methodologies. Below are generalized protocols for the key assays used to characterize this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the A1 adenosine receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the A1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous adenosine. Resuspend the final membrane pellet in the assay buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable A1 receptor radioligand (e.g., [3H]this compound or an agonist like [3H]CHA), and varying concentrations of unlabeled this compound.
-
Nonspecific Binding: A parallel set of tubes containing a high concentration of a non-radioactive A1 antagonist (e.g., 1 µM this compound) is used to determine nonspecific binding.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Adenylyl Cyclase
This assay measures the ability of this compound to antagonize the agonist-mediated inhibition of cAMP production, a key signaling event for the Gi-coupled A1 receptor.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO, HEK293) stably expressing the human or rat A1 adenosine receptor.
-
Cell Treatment: Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., Adenosine or NECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., LANCE, HTRF, or ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The resulting dose-response curve is used to determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizing Pathways and Workflows
Understanding the underlying biological and experimental processes is crucial for interpreting data. The following diagrams, generated using Graphviz, illustrate the A1 receptor signaling pathway and a typical binding assay workflow.
Caption: A1 adenosine receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is unequivocally a high-affinity and selective antagonist for the A1 adenosine receptor. The variability in its reported potency values across different studies is not indicative of inconsistent compound activity, but rather reflects the diversity of experimental conditions employed. By carefully considering factors such as the biological source of the receptor, assay type (binding vs. functional), and specific protocol parameters, researchers can better understand their results in the context of the existing literature and improve the reproducibility of their own findings. Standardizing and fully reporting these methodological details is paramount for robust cross-laboratory comparisons.
References
- 1. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Confirming A1 Receptor Blockade by DPCPX: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to confirm the blockade of the Adenosine A1 receptor (A1R) by the selective antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). We present supporting experimental data, detailed methodologies for key experiments, and a comparison of this compound with alternative A1R antagonists.
Introduction to A1 Receptor and this compound
The Adenosine A1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Upon activation by its endogenous ligand, adenosine, the A1 receptor, primarily coupled to Gαi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, such as those involving phospholipase C and ion channels.
This compound is a potent and highly selective antagonist for the A1 receptor.[1][2] Its selectivity is a key attribute, making it an invaluable tool for studying A1 receptor function both in vitro and in vivo.[1][2] Understanding the functional consequences of A1 receptor blockade by this compound is essential for research and drug development.
Comparison of Functional Assays for A1 Receptor Blockade
Several functional assays can be employed to confirm and quantify the antagonist activity of this compound at the A1 receptor. The choice of assay depends on the specific research question, the cellular system being studied, and the available equipment. The most common and reliable methods include cAMP accumulation assays, intracellular calcium measurements, and electrophysiological recordings.
| Functional Assay | Principle | Advantages | Disadvantages | Typical Readout |
| cAMP Accumulation Assay | Measures the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels. | Direct measure of A1R's primary signaling pathway. High-throughput compatible. | Indirect measurement of receptor blockade. Can be influenced by other GPCRs that modulate cAMP. | Luminescence, Fluorescence (e.g., HTRF, FRET), or Radioimmunoassay |
| Intracellular Calcium ([Ca2+]i) Assay | Measures the ability of this compound to block the agonist-induced increase in intracellular calcium, often mediated by Gαq/11 or Gβγ signaling. | Real-time measurement of cellular response. Can be performed in single cells. | A1R coupling to calcium signaling can be cell-type specific. | Fluorescence intensity changes of calcium-sensitive dyes (e.g., Fura-2, Fluo-4). |
| Electrophysiology (Patch-Clamp) | Measures the effect of this compound on agonist-induced changes in ion channel activity (e.g., activation of G-protein-coupled inwardly rectifying potassium channels - GIRKs, or inhibition of calcium channels). | Provides high-resolution functional data in a native cellular environment. Can study specific ion channels. | Low-throughput. Technically demanding. | Changes in membrane potential or ion channel currents. |
This compound Performance Data
The following table summarizes the binding affinity and functional potency of this compound for the human A1 receptor, highlighting its selectivity over other adenosine receptor subtypes.
| Parameter | Human A1R | Human A2AR | Human A2BR | Human A3R | Reference |
| Ki (nM) | 3.9 | 130 | 50 | 4000 | [1] |
| IC50 (nM) | 0.5 | - | 43 | - |
Ki (inhibition constant) values represent the concentration of this compound required to occupy 50% of the receptors in binding assays. IC50 (half maximal inhibitory concentration) values represent the concentration of this compound that inhibits 50% of the functional response to an agonist.
Experimental Protocols
cAMP Accumulation Assay
This protocol describes a method to confirm A1 receptor blockade by this compound using a competitive inhibition assay format.
Objective: To determine the potency of this compound in antagonizing the effect of an A1 receptor agonist (e.g., N6-Cyclopentyladenosine, CPA) on forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the A1 receptor (e.g., CHO-A1 cells).
-
A1 receptor agonist (e.g., CPA).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed A1R-expressing cells in a suitable microplate format (e.g., 96-well or 384-well) and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the A1R agonist (typically the EC80 concentration, which gives 80% of the maximal inhibitory effect on forskolin-stimulated cAMP levels).
-
Assay Incubation:
-
Wash the cells with assay buffer.
-
Add the PDE inhibitor (e.g., IBMX) to all wells.
-
Add the different concentrations of this compound to the appropriate wells.
-
Add the A1R agonist to all wells except the negative control.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Intracellular Calcium ([Ca2+]i) Assay
This protocol outlines a method to assess A1 receptor blockade by this compound by measuring changes in intracellular calcium.
Objective: To determine the ability of this compound to inhibit the A1R agonist-induced increase in intracellular calcium.
Materials:
-
Cells expressing the A1 receptor and capable of a calcium response upon A1R activation (e.g., DDT1MF-2 cells).
-
A1 receptor agonist (e.g., CPA).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Procedure:
-
Cell Seeding: Seed cells on a black-walled, clear-bottom microplate suitable for fluorescence measurements.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing: Wash the cells with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add different concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of the A1R agonist to induce a calcium response.
-
Continuously record the fluorescence intensity before and after agonist addition.
-
-
Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different excitation wavelengths for ratiometric dyes like Fura-2) to represent the change in intracellular calcium. Determine the inhibitory effect of this compound on the agonist-induced calcium response.
Signaling Pathways and Experimental Visualization
Comparison with Alternative A1 Receptor Antagonists
While this compound is a widely used and highly selective A1R antagonist, other compounds are also available. The choice of antagonist can depend on factors such as desired selectivity profile, pharmacokinetic properties for in vivo studies, and commercial availability.
| Antagonist | Selectivity Profile | Key Features |
| This compound | Highly selective for A1 over A2A, A2B, and A3 receptors. | Gold standard for A1R research. Potent and well-characterized. |
| KW-3902 (Rolofylline) | High affinity for A1R with >200-fold selectivity over A2AR. | Has been investigated in clinical trials for heart failure. |
| BG9928 | High affinity for A1R with significant selectivity over other adenosine subtypes. | Another A1R antagonist that has undergone clinical development. |
| SLV320 | Potent and selective A1R antagonist. | Investigated for its potential in treating cardiorenal syndromes. |
| 8-Cyclopentyltheophylline (CPT) | Selective for A1 receptors, but generally less potent and selective than this compound. | A classic A1R antagonist, often used as a reference compound. |
Conclusion
Confirming the blockade of the A1 receptor by this compound can be robustly achieved through various functional assays. The cAMP accumulation assay provides a direct measure of the canonical Gαi signaling pathway, while intracellular calcium assays and electrophysiology offer insights into other downstream effects and a more integrated physiological response. The high selectivity and potency of this compound make it an excellent pharmacological tool for elucidating the role of the A1 receptor in health and disease. When selecting an A1R antagonist, researchers should consider the specific requirements of their experimental system and the comparative profiles of available compounds.
References
DPCPX vs. ZM241385: A Comparative Guide to A1 and A2A Adenosine Receptor Antagonists
For researchers in pharmacology and drug development, the selective targeting of adenosine receptors is crucial for investigating their roles in various physiological and pathological processes. This guide provides a detailed comparison of two widely used antagonists, DPCPX and ZM241385, with a focus on their selectivity for the A1 and A2A adenosine receptor subtypes. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: this compound vs. ZM241385
| Feature | This compound (8-Cyclopentyl-1,3-dipropylxanthine) | ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2]triazolo[2,3-a][1][3]triazin-5-ylamino]ethyl)phenol) |
| Primary Target | Adenosine A1 Receptor Antagonist | Adenosine A2A Receptor Antagonist |
| Chemical Class | Xanthine derivative | Non-xanthine, triazolotriazine derivative |
Binding Affinity and Selectivity
The selectivity of an antagonist is a critical parameter in ensuring that observed experimental effects are attributable to the target receptor. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound and ZM241385 for human adenosine A1 and A2A receptors, as determined by radioligand binding assays.
| Compound | Receptor | Ki (nM) | Selectivity (A1 vs. A2A) |
| This compound | Human A1 | 3.9 | ~33-fold selective for A1 |
| Human A2A | 130 | ||
| ZM241385 | Human A1 | 255 | >1000-fold selective for A2A |
| Human A2A | 0.8 |
This compound is a potent and highly selective antagonist for the adenosine A1 receptor. Its affinity for the A1 receptor is approximately 33-fold higher than for the A2A receptor. In some studies, this selectivity has been reported to be even greater, exceeding 700-fold in certain experimental conditions.
ZM241385 , in contrast, is an exceptionally potent and selective antagonist for the adenosine A2A receptor. It exhibits over 1000-fold selectivity for the A2A receptor compared to the A1 receptor, making it an excellent tool for isolating A2A receptor-mediated effects.
Adenosine Receptor Signaling Pathways
Understanding the downstream signaling cascades of A1 and A2A receptors is essential for interpreting the functional consequences of their blockade by antagonists like this compound and ZM241385.
The A1 and A2A receptors are both G protein-coupled receptors (GPCRs), but they couple to different G proteins and elicit opposing intracellular responses.
A1 Receptor Signaling: Activation of the A1 receptor leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
A2A Receptor Signaling: In contrast, the A2A receptor couples to stimulatory G proteins (Gs). Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Experimental Protocols
The determination of binding affinities and functional activities of this compound and ZM241385 relies on well-established experimental protocols.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. To determine the Ki of an unlabeled compound (like this compound or ZM241385), a competition binding experiment is performed.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]this compound for A1 receptors or [3H]ZM241385 for A2A receptors) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the ability of an antagonist to block the agonist-induced change in intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Cells expressing the A1 or A2A receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or ZM241385) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the target receptor (e.g., adenosine or a selective agonist like CGS21680 for A2A) to induce a change in cAMP levels.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using commercially available kits, such as those based on enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response (IC50) is determined.
Conclusion
This compound and ZM241385 are invaluable pharmacological tools for dissecting the roles of A1 and A2A adenosine receptors. This compound's high selectivity for the A1 receptor makes it the preferred choice for studying A1-mediated processes. Conversely, ZM241385's exceptional potency and selectivity for the A2A receptor make it the gold standard for investigating A2A receptor function. The choice between these two antagonists should be guided by the specific research question and the receptor subtype of interest. A thorough understanding of their binding profiles, selectivity, and the signaling pathways they modulate is paramount for the accurate interpretation of experimental results.
References
- 1. This compound | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Ligand binding and subtype selectivity of the human A(2A) adenosine receptor: identification and characterization of essential amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of DPCPX in a New Model System: A Comparative Guide
For researchers venturing into new model systems, rigorously confirming the on-target effects of a pharmacological tool is paramount. This guide provides a comprehensive framework for validating the engagement of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective adenosine A1 receptor antagonist, with its intended target. We present a comparative analysis of this compound against other adenosine A1 receptor antagonists, detailed experimental protocols for key validation assays, and visual aids to elucidate the underlying signaling pathways and experimental workflows.
Unveiling the Antagonist: A Comparative Look at A1 Receptor Blockers
This compound is a well-established and highly selective antagonist for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its mechanism of action involves competitively blocking the binding of the endogenous ligand, adenosine, to the A1 receptor. This blockade inhibits the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, leading to a modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2]
To provide a clearer perspective on its pharmacological profile, the following table compares the binding affinities (Ki values) of this compound and other notable A1 receptor antagonists for the four subtypes of human adenosine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1 vs. A2A) |
| This compound | 3.9[1] | 130[1] | 50 | 4000 | ~33-fold |
| Tonapofylline (BG9928) | 7.4 | ~6771 | ~89 | N/A | ~915-fold |
| SLV320 | 1 | 398 | N/A | 200 | ~398-fold |
| Rolofylline (KW-3902) | 0.19 (rat) | 170 (rat) | N/A | N/A | ~890-fold (rat) |
Visualizing the Mechanism: Adenosine A1 Receptor Signaling
The following diagram, generated using Graphviz, illustrates the canonical signaling pathway of the adenosine A1 receptor and the inhibitory action of this compound.
References
A Comparative Analysis of DPCPX and Its Analogs in Adenosine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective adenosine A1 receptor antagonist, and its structural analogs. By presenting key binding affinity data, detailed experimental protocols, and visual representations of associated signaling pathways, this document serves as a valuable resource for researchers engaged in adenosine receptor pharmacology and drug discovery.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of this compound and a selection of its analogs for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity. The data highlights the structure-activity relationships within this class of compounds, demonstrating how modifications to the xanthine core influence potency and selectivity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A |
| This compound | 0.45 - 3.9[1][2] | 130 - 330[1][2] | 50[1] | 4000 | ~33 - 733 fold |
| 8-(2-Methylcyclopropyl)-1,3-dipropylxanthine | Potent A1 antagonist | >1000-fold less potent than at A1 | - | - | >1000 fold |
| 8-Cyclohexyl-1,3-dipropylxanthine | 1.5 | - | - | - | - |
| 8-Cyclopentylmethyl-1,3-dipropylxanthine | ~15 | - | - | - | - |
| 8-[trans-4-(Acetamidomethyl)cyclohexyl]-1,3-dipropylxanthine | - | Potent A2 antagonist, nearly equipotent to A1 | - | - | ~1 |
| 8-(p-Sulfophenyl)theophylline | Potent A1 antagonist | ~700-fold less potent than at A1 | - | - | ~700 fold |
| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | 0.3 - 8.6 | ~1600-fold less potent than at A1 | - | - | ~1600 fold |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source).
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound at the adenosine A1 receptor using [3H]-DPCPX.
1. Membrane Preparation:
-
Tissues or cells expressing the adenosine A1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford or BCA assay.
2. Radioligand Binding Assay (Competition):
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([3H]-DPCPX, typically at or below its Kd value), and varying concentrations of the unlabeled test compound (competitor).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, a separate set of wells is included containing a high concentration of a known non-radioactive A1 receptor ligand (e.g., R-PIA).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Processes
To better understand the context of these binding assays, the following diagrams illustrate the key signaling pathways of the adenosine A1 and A2A receptors and the general workflow of a radioligand competition binding assay.
References
Validating the Antagonistic Properties of DPCPX against A1 Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) against various adenosine A1 receptor (A1R) agonists. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and the Adenosine A1 Receptor
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1] Activation of the A1R by its endogenous ligand, adenosine, or synthetic agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and activation of phospholipase C.[2][3]
This compound is a potent and highly selective antagonist of the A1R.[4][5] Its high affinity for the A1R over other adenosine receptor subtypes makes it an invaluable tool for studying A1R function and for the development of therapeutic agents targeting this receptor.
Comparative Antagonistic Profile of this compound
This compound exhibits competitive antagonism against a range of A1 receptor agonists. This means that this compound binds to the same site on the A1R as agonists, thereby preventing agonist-induced receptor activation without initiating a biological response itself. The potency of this compound as an antagonist is demonstrated by its low nanomolar to sub-nanomolar inhibition constant (Ki) values in various binding and functional assays.
Quantitative Data Summary
The following tables summarize the binding affinity of this compound for the human adenosine A1 receptor and its antagonistic potency against various A1R agonists in functional assays.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. A1) |
| A1 | 3.9 | - |
| A2A | 130 | ~33 |
| A2B | 50 | ~13 |
| A3 | 4000 | ~1026 |
| Data sourced from R&D Systems and Tocris Bioscience. |
Table 2: Functional Antagonism of this compound against A1 Receptor Agonists
| Agonist | Assay | Cell Type/Tissue | Measured Effect of Agonist | Antagonistic Effect of this compound | Reference |
| N6-Cyclopentyladenosine (CPA) | cAMP Assay | CHO-A1 cells | Inhibition of forskolin-stimulated cAMP production | Concentration-dependent antagonism of CPA's effect | |
| N6-Cyclopentyladenosine (CPA) | ERK1/2 Phosphorylation | Rat Striatum and mPFC | Reduction in ERK1/2 phosphorylation | Increased ERK1/2 phosphorylation, blocking CPA's effect | |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | Electrophysiology (Arrhythmia) | Rat Heart | Antiarrhythmic effect | Blockade of CCPA's antiarrhythmic effect | |
| N6-cyclohexyladenosine (CHA) | cAMP Assay | Human Glomeruli | Inhibition of cAMP production | Antagonized the inhibitory effect of CHA |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Activation of the A1 receptor by an agonist initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels. This compound competitively binds to the A1 receptor, preventing this cascade from being initiated by agonists.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow: Validating this compound Antagonism
A typical workflow to validate the antagonistic properties of this compound involves a series of in vitro assays, starting from binding assays to confirm interaction with the receptor, followed by functional assays to measure the inhibition of agonist-induced cellular responses.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of this compound for the A1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the adenosine A1 receptor (e.g., from CHO-K1 or HEK293 cells)
-
[3H]-DPCPX (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
A1 receptor agonists (e.g., CPA, CCPA, NECA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membranes expressing the A1 receptor.
-
In a 96-well plate, add a fixed concentration of [3H]-DPCPX to each well.
-
Add increasing concentrations of unlabeled this compound or the test agonist. For determining total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the adenosine A1 receptor (e.g., CHO-A1 cells)
-
A1 receptor agonist (e.g., CPA, CHA)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the A1 receptor agonist in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis on the data to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to reverse the agonist-mediated changes in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule of the A1R pathway.
Materials:
-
Cells or tissue expressing the A1 receptor
-
A1 receptor agonist (e.g., CPA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Culture cells to the desired confluency and then serum-starve for several hours.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an A1 receptor agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Quantify the band intensities to determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.
Conclusion
The data presented in this guide unequivocally demonstrate that this compound is a highly potent and selective competitive antagonist of the adenosine A1 receptor. Its ability to effectively block the binding and functional effects of various A1R agonists in a range of in vitro assays makes it an essential pharmacological tool for elucidating the physiological and pathophysiological roles of the A1 receptor. The detailed protocols provided herein offer a robust framework for researchers to independently validate and explore the antagonistic properties of this compound in their specific experimental systems.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Cyclopentyl-1,3-dipropylxanthine (this compound)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of DPCPX
For researchers, scientists, and drug development professionals, understanding the potency and selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a widely used antagonist for the Adenosine A1 receptor (A1R). The data presented herein is supported by experimental findings to aid in the design and interpretation of future studies.
Executive Summary
This compound is a xanthine derivative that acts as a highly potent and selective antagonist for the Adenosine A1 receptor.[1][2][3] Its high affinity for the A1 receptor, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool for isolating and studying A1R-mediated physiological and pathological processes. In vitro studies consistently demonstrate its sub-nanomolar to low-nanomolar affinity for the A1 receptor. This potency translates to in vivo models, where this compound has been shown to elicit significant physiological responses at various doses across different animal models.
Data Presentation
The quantitative potency of this compound has been characterized across numerous studies. The following tables summarize key data points for easy comparison.
In Vitro Potency of this compound
The in vitro potency of this compound is typically determined through radioligand binding assays (yielding Ki or KD values) and functional assays that measure the inhibition of agonist-induced signaling (yielding IC50 or EC50 values).
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | Adenosine A1 | Rat | 0.46 nM | [1][2] |
| Adenosine A2 | Rat | 330 - 340 nM | ||
| Adenosine A1 | Human | 3.9 nM | ||
| Adenosine A2A | Human | 130 nM | ||
| Adenosine A2B | Human | 50 nM | ||
| Adenosine A3 | Human | 4000 nM | ||
| KD | Adenosine A1 | Rat, Bovine | 50 - 190 pM | |
| EC50 | Adenosine A1 (Inverse Agonist) | Human (in CHO cells) | 1.52 nM | |
| IC50 | Adenosine A2A (Antagonist) | Human (in CHO cells) | 132 nM |
Table 1: Summary of in vitro potency data for this compound. This data highlights the more than 700-fold selectivity for the rat A1 receptor over the A2 receptor.
In Vivo Efficacy of this compound
The in vivo effects of this compound have been demonstrated in various animal models, targeting a range of physiological systems.
| Animal Model | Administration | Dose Range | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 0.1 - 1.0 mg/kg | Dose-dependent increase in urine volume and electrolyte excretion. | |
| Rat | Intravenous (i.v.) | 0.1 mg/kg | Used to assess cardiovascular responses. | |
| Rat (Spinal Cord Injury) | Intradiaphragmatic (nanoconjugate) | 0.09 - 0.27 µg/kg | Significant functional recovery of the paralyzed hemidiaphragm. | |
| Mouse | Intraperitoneal (i.p.) | 1 - 4 mg/kg | Antidepressant-like effects in behavioral tests (FST & TST); enhancement of other antidepressants. | |
| Mouse (Renal Cancer) | Not Specified | Not Specified | Inhibited renal cell carcinoma tumor growth. |
Table 2: Summary of in vivo studies demonstrating the efficacy of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the potency of this compound.
Radioligand Binding Assay (In Vitro)
This assay measures the affinity of a compound (this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation : Cell membranes are prepared from tissues (e.g., rat brain) or cultured cells engineered to express a high density of the target receptor (e.g., human A1R in CHO cells).
-
Incubation : The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled A1R ligand (e.g., [3H]CHA or [3H]this compound).
-
Competition : Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the A1R.
-
Separation : The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.
-
Quantification : The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
Adenylate Cyclase Functional Assay (In Vitro)
This assay measures the functional effect of an antagonist by its ability to block agonist-mediated changes in a second messenger, such as cyclic AMP (cAMP).
-
Cell Culture : CHO or HEK293 cells expressing the adenosine receptor of interest (e.g., A1R or A2AR) are cultured.
-
Treatment : Cells are pre-incubated with various concentrations of this compound.
-
Stimulation : An appropriate agonist is added to stimulate the receptor. For A1R, which is Gi-coupled, adenylate cyclase is often pre-stimulated with forskolin, and an A1R agonist is added to inhibit this stimulation. For Gs-coupled A2A receptors, an agonist like CGS21680 is used to stimulate cAMP production.
-
Measurement : The intracellular concentration of cAMP is measured, typically using an AlphaScreen or similar immunoassay technology.
-
Data Analysis : The ability of this compound to block the agonist's effect on cAMP levels is quantified. For antagonists, an IC50 value is determined. For inverse agonists, an EC50 is determined based on the compound's ability to increase forskolin-stimulated cAMP levels on its own.
In Vivo Antidepressant-Like Activity Model
Behavioral models like the Forced Swim Test (FST) are used to assess the in vivo efficacy of compounds with potential antidepressant effects.
-
Animals : Male mice are used for the study.
-
Drug Administration : this compound (e.g., 1, 2, or 4 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
-
Forced Swim Test : Each mouse is placed individually into a cylinder of water from which it cannot escape. The duration of immobility (a measure of depressive-like behavior) is recorded over a period of several minutes.
-
Data Analysis : A reduction in the duration of immobility is interpreted as an antidepressant-like effect. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of this compound to the vehicle control group.
Mandatory Visualization
Adenosine A1 Receptor Signaling Pathway
The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by adenosine, this pathway leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels. This compound acts by competitively blocking adenosine from binding to the receptor, thereby preventing the initiation of this inhibitory cascade.
References
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is a cornerstone of robust scientific inquiry. When characterizing the activity of a selective ligand, such as the widely used A1 adenosine receptor (A1R) antagonist DPCPX, employing a structurally unrelated antagonist to replicate key findings provides a critical layer of confirmation. This guide offers a comparative overview of this compound and a structurally distinct A1R antagonist, FK453, and provides detailed experimental protocols to facilitate such validation studies.
Comparison of this compound and FK453
This compound (8-Cyclopentyl-1,3-dipropylxanthine) is a xanthine derivative and a highly potent and selective antagonist for the A1 adenosine receptor.[1][2] Its selectivity for the A1R over other adenosine receptor subtypes has made it a valuable tool in pharmacological research.[3]
FK453 is a non-xanthine antagonist, belonging to the pyrazolopyridine class of compounds.[4] Its distinct chemical structure from this compound makes it an excellent candidate for validating A1R-mediated effects.
Below is a summary of the reported pharmacological data for both compounds:
| Compound | Chemical Structure | Target Receptor | Assay Type | IC50 / Ki | Reference |
| This compound | --INVALID-LINK-- | Adenosine A1 Receptor | Radioligand Binding ([³H]CHA) | Ki: 0.46 nM | |
| Adenosine A1 Receptor | Functional Assay (inhibition of negative inotropic activity) | IC50: 1.31 nM | |||
| FK453 | --INVALID-LINK-- | Adenosine A1 Receptor | Radioligand Binding ([³H]N6-cyclohexyladenosine) | IC50: 17.2 nM | |
| Adenosine A1 Receptor | Functional Assay (inhibition of negative inotropic activity) | IC50: 0.56 nM |
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, the A1R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to diverse physiological responses.
Experimental Workflow for Antagonist Validation
To confirm that the effects observed with this compound are mediated by the A1 receptor, a parallel set of experiments should be conducted with a structurally unrelated antagonist like FK453. The following workflow outlines the key steps in this validation process.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays to compare the pharmacological profiles of this compound and FK453 at the A1 adenosine receptor.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the A1 receptor, providing information on its binding affinity (Ki).
Materials:
-
Rat brain tissue (source of A1 receptors)
-
[³H]this compound (radioligand)
-
This compound (unlabeled)
-
FK453
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).
-
50 µL of various concentrations of the test compound (this compound or FK453).
-
50 µL of [³H]this compound (final concentration ~0.5 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a functional measure of its potency.
Materials:
-
HEK293 cells stably expressing the human A1 adenosine receptor.
-
Adenosine (agonist).
-
This compound.
-
FK453.
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-A1R cells in appropriate medium.
-
Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and replace it with serum-free medium containing various concentrations of the antagonist (this compound or FK453).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of adenosine (typically the EC80 concentration) and a fixed concentration of forskolin (e.g., 1 µM) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the A1 receptor, providing another measure of functional antagonism.
Materials:
-
HEK293 cells co-expressing the A1 adenosine receptor fused to a luciferase fragment (e.g., LgBiT) and β-arrestin-2 fused to the complementary fragment (e.g., SmBiT).
-
Adenosine (agonist).
-
This compound.
-
FK453.
-
Luciferase substrate (e.g., furimazine).
-
Cell culture medium.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the engineered HEK293 cells into a white, clear-bottom 96-well plate and incubate for 24 hours.
-
-
Antagonist Pre-incubation:
-
Replace the medium with assay buffer containing various concentrations of the antagonist (this compound or FK453).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Add the luciferase substrate to all wells.
-
Add a fixed concentration of adenosine (agonist) to the wells.
-
Immediately measure the luminescence signal over time using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
By following these detailed protocols and comparing the data obtained for this compound and a structurally unrelated antagonist such as FK453, researchers can confidently validate that the observed pharmacological effects are indeed mediated through the A1 adenosine receptor. This rigorous approach is essential for advancing our understanding of A1R biology and for the development of novel therapeutics targeting this important receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
